Gomisin D
Description
Properties
Molecular Formula |
C28H34O10 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
InChI |
InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3/t13-,14+,25-,27-,28+/m0/s1 |
InChI Key |
VLLFEMVDMFTBHG-KMIFWYFFSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@@]1(C)O)OC(=O)[C@]([C@@H](CO4)C)(C)O)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
Gomisin D mechanism of action in neurodegenerative diseases
An In-Depth Technical Guide to the Mechanism of Action of Gomisin D in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a progressive loss of neuronal structure and function, driven by complex pathological processes including oxidative stress, chronic neuroinflammation, and apoptosis. This compound, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising neuroprotective agent. While direct research on this compound in neurodegeneration is still developing, substantial evidence from studies on closely related lignans (Gomisins A, J, and N) and analogous disease models provides a strong basis for understanding its mechanism of action. This technical guide synthesizes the current knowledge, detailing the core molecular pathways through which this compound likely exerts its therapeutic effects. The primary mechanisms include the potent activation of the Nrf2 antioxidant response pathway, suppression of key neuroinflammatory cascades (NF-κB and MAPKs), and inhibition of the intrinsic apoptotic pathway. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for ongoing research and drug development.
Core Neuroprotective Mechanisms of this compound
The neuroprotective properties of this compound and related lignans are multifaceted, targeting three critical hubs of neurodegenerative pathology: oxidative stress, neuroinflammation, and neuronal apoptosis.
Attenuation of Oxidative Stress via Nrf2/ARE Pathway Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key initiator of neuronal damage in neurodegenerative diseases. This compound combats oxidative stress primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, inducing their expression. This includes critical enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize ROS and protect the cell from damage.
Evidence from related compounds strongly supports this mechanism. Gomisin N has been shown to significantly upregulate the expression of Nrf2, HO-1, and NQO1 in cellular and animal models of Alzheimer's disease.[1] Similarly, Gomisin J enhances Nrf2 nuclear translocation and the expression of its downstream targets in models of cerebral ischemia.[2][3][4] this compound itself has been confirmed to reduce intracellular ROS accumulation and is a known radical scavenger, indicating a direct or indirect role in modulating this pathway.[5][6]
Caption: this compound-mediated activation of the Nrf2/ARE antioxidant pathway.
Table 1: Quantitative Data on Gomisin-Mediated Antioxidant Effects
| Compound | Model System | Treatment/Effect | Key Biomarker | Result | Reference |
|---|---|---|---|---|---|
| Gomisin N | SH-SY5Y/APPswe cells + H₂O₂ | Upregulation of antioxidant proteins | Nrf2, HO-1, NQO1 | Significant increase in protein expression vs. H₂O₂ control | [1] |
| Gomisin J | Rat MCAO/R model | Enhancement of antioxidant activity | SOD, GPx Activities | Dose-dependent increase in enzyme activity vs. I/R group | [2][4] |
| Gomisin J | Rat MCAO/R model | Reduction of lipid peroxidation | MDA Level | Dose-dependent decrease in malondialdehyde vs. I/R group | [2][4] |
| This compound | H9C2 cells + Isoproterenol | Reduction of oxidative stress | Intracellular ROS | Significant reversal of ISO-induced ROS accumulation |[6] |
-
Cell Culture and Treatment: Plate SH-SY5Y cells and culture to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours, followed by co-incubation with an oxidative stressor (e.g., 100 µM H₂O₂) for 24 hours.
-
Protein Extraction: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing total protein lysate.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing the expression of target proteins to the loading control.
Inhibition of Neuroinflammation via NF-κB and MAPK Pathways
Chronic activation of microglia and astrocytes is a hallmark of neuroinflammation, contributing to neuronal death through the release of pro-inflammatory cytokines, nitric oxide (NO), and other cytotoxic molecules. Gomisins exert potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), NF-κB is released from its inhibitor, IκBα, and translocates to the nucleus to induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS). The MAPK pathways (ERK, JNK, p38) are also activated and contribute to the inflammatory response.
Studies on Gomisin A demonstrate its ability to inhibit the production of NO, TNF-α, IL-1β, and IL-6 in LPS-stimulated microglia.[7] This effect is achieved by blocking the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as inhibiting the phosphorylation of ERK, JNK, and p38 MAPKs.[7] Gomisin J has also been shown to reduce levels of NF-κB and COX-2 in the brain following ischemic injury.[2][3]
Caption: Inhibition of NF-κB and MAPK inflammatory pathways by this compound.
Table 2: Quantitative Data on Gomisin-Mediated Anti-Inflammatory Effects
| Compound | Model System | Treatment/Effect | Key Biomarker | Result | Reference |
|---|---|---|---|---|---|
| Gomisin A | N9 microglia + LPS | Inhibition of pro-inflammatory mediators | NO, PGE₂ Production | Concentration-dependent inhibition | [7] |
| Gomisin A | N9 microglia + LPS | Inhibition of pro-inflammatory cytokines | TNF-α, IL-1β, IL-6 mRNA | Significant attenuation of expression | [7] |
| Gomisin J | Rat MCAO/R model | Reduction of inflammatory proteins | p-p65 (NF-κB), COX-2 | Dose-dependent reduction in protein levels vs. I/R group | [2][3] |
| Gomisin N | HPDLCs + TNF-α | Inhibition of inflammatory cytokines | IL-6, IL-8 Production | Dose-dependent inhibition |[8] |
-
Cell Culture and Treatment: Seed N9 microglial cells in a 96-well plate. Pre-treat cells with this compound at various concentrations for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL supernatant sample in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Inhibition of Neuronal Apoptosis
Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss in neurodegenerative diseases. The intrinsic (mitochondrial) pathway of apoptosis is a key target for neuroprotective agents. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2, Bcl-XL).
Cellular stress leads to the activation of Bax, which translocates to the mitochondria, causing the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which dismantle the cell.
Gomisin J has been shown to protect against ischemia-induced apoptosis by increasing the expression of the anti-apoptotic protein Bcl-XL and decreasing levels of pro-apoptotic Bax and cleaved caspase-3.[2][4] Importantly, a study on myocardial injury demonstrated that this compound significantly inhibits apoptosis and reverses the accumulation of intracellular Ca²⁺, a key trigger of the mitochondrial permeability transition and subsequent apoptosis.[6]
Caption: this compound-mediated inhibition of the intrinsic apoptosis pathway.
Table 3: Quantitative Data on Gomisin-Mediated Anti-Apoptotic Effects
| Compound | Model System | Treatment/Effect | Key Biomarker | Result | Reference |
|---|---|---|---|---|---|
| Gomisin J | Rat MCAO/R model | Inhibition of apoptosis | Cleaved Caspase-3, Bax | Dose-dependent decrease in protein levels vs. I/R group | [2][4] |
| Gomisin J | Rat MCAO/R model | Promotion of cell survival | Bcl-XL | Dose-dependent increase in protein levels vs. I/R group | [2][4] |
| This compound | H9C2 cells + Isoproterenol | Inhibition of apoptosis | Apoptosis Rate | Significant inhibition of ISO-induced apoptosis | [6] |
| This compound | H9C2 cells + Isoproterenol | Regulation of calcium homeostasis | Intracellular Ca²⁺ | Reversal of ISO-induced Ca²⁺ accumulation |[6] |
-
Tissue Preparation: Following in vivo experiments, perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix brain tissue in 4% PFA overnight, then cryoprotect in 30% sucrose. Section the brain into 20-30 µm slices using a cryostat.
-
Permeabilization: Mount sections on slides. Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
TUNEL Reaction: Use an in situ cell death detection kit (e.g., Roche). Prepare the TUNEL reaction mixture by adding the enzyme (Terminal deoxynucleotidyl transferase) to the label solution (fluorescein-dUTP).
-
Labeling: Apply the TUNEL reaction mixture to the tissue sections and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining and Mounting: Wash slides with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, and DAPI-stained nuclei will show blue fluorescence. Quantify the number of TUNEL-positive cells per field of view in specific brain regions (e.g., hippocampus, cortex) to determine the apoptotic index.
Experimental Models and Workflow
The neuroprotective effects of Gomisins are typically evaluated using a combination of in vitro and in vivo models that recapitulate aspects of neurodegenerative disease pathology.
Caption: General experimental workflow for evaluating this compound neuroprotection.
Conclusion and Future Directions
This compound, a key lignan from Schisandra chinensis, demonstrates significant potential as a therapeutic agent for neurodegenerative diseases. Its mechanism of action, inferred from direct evidence and studies of structurally similar gomisins, is centered on a powerful triad of neuroprotective effects: mitigating oxidative stress through the Nrf2 pathway, suppressing neuroinflammation by inhibiting NF-κB and MAPK signaling, and preventing neuronal death by modulating the intrinsic apoptotic cascade.
The presented data and protocols offer a robust framework for researchers in the field. However, to advance this compound toward clinical application, future research should focus on:
-
Direct Mechanistic Studies: Conducting comprehensive studies specifically on this compound in validated models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to confirm the pathways detailed in this guide.
-
Target Identification: Utilizing proteomics and other advanced techniques to identify the direct molecular binding partners of this compound, which could reveal novel therapeutic targets.
-
Pharmacokinetics and BBB Penetration: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a specific focus on its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system.
-
Comparative Efficacy: Performing head-to-head studies comparing the neuroprotective efficacy of different gomisins to identify the most potent compound for further development.
By addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound and accelerate its development as a novel treatment for debilitating neurodegenerative diseases.
References
- 1. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect and mechanism of this compound on the isoproterenol induced myocardial injury in H9C2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Bioactive Properties of Gomisin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has emerged as a compound of significant interest in the scientific community. Traditionally used in herbal medicine, this natural product is now being investigated for its diverse pharmacological activities. This technical guide provides an in-depth overview of the bioactive properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways it modulates.
Core Bioactive Properties of this compound
This compound exhibits a remarkable range of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. Its key properties include photoprotective, anti-melanogenic, cardioprotective, and potential anti-diabetic, anti-inflammatory, and anticancer effects.
Photoprotective and Anti-Melanogenic Effects
This compound has demonstrated significant potential in protecting the skin from the harmful effects of ultraviolet (UV) radiation and in regulating melanin synthesis.
Quantitative Data:
| Bioactivity | Cell Line | Assay | Concentration | Result | Reference |
| Photoprotection | HaCaT keratinocytes | CCK-8 Assay | 30 µM | Improved cell viability under UVA and UVB irradiation | [1] |
| Photoprotection | HaCaT keratinocytes | LDH Release Assay | 30 µM | Reduced lactate dehydrogenase (LDH) release under UVA and UVB irradiation | [1] |
| Photoprotection | HaCaT keratinocytes | CM-H2DCFDA Staining | 30 µM | Suppressed intracellular reactive oxygen species (ROS) production induced by UVA and UVB irradiation | [2] |
| Anti-melanogenesis | α-MSH-stimulated melanocytes | Melanin Content Assay | Not specified | Markedly inhibited the α-MSH-induced increase in intracellular melanin content | [1] |
| Anti-melanogenesis | α-MSH-stimulated melanocytes | Tyrosinase Activity Assay | Not specified | Markedly inhibited the α-MSH-induced increase in intracellular tyrosinase activity | [1] |
Experimental Protocols:
Cell Viability Assessment (CCK-8 Assay)
-
Seed HaCaT keratinocytes in 96-well plates.
-
Pre-treat the cells with this compound (30 µM) for 1 hour.
-
Expose the cells to UVA (20 J/cm²) or UVB (50 mJ/cm²) radiation.
-
Incubate for 24 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.
-
Measure the absorbance at 450 nm to determine cell viability.[1]
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Treat HaCaT keratinocytes with this compound and expose them to UV radiation as described above.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Signaling Pathway:
This compound exerts its anti-melanogenic effects by downregulating the expression of key melanogenesis-related proteins. It has been shown to reduce the protein and mRNA expression levels of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1) and TRP-2 in α-MSH-stimulated melanocytes.[1]
Cardioprotective Effects
This compound has shown promise in protecting the heart from injury, particularly in models of isoproterenol-induced myocardial injury.
Quantitative Data:
| Bioactivity | Model | Assay | Result | Reference |
| Cardioprotection | Isoproterenol-induced H9C2 cells | Apoptosis Assay | Significantly inhibited apoptosis | [3] |
| Cardioprotection | Isoproterenol-induced H9C2 cells | Hypertrophy Assay | Significantly inhibited hypertrophy | [3] |
| Cardioprotection | Isoproterenol-induced mice | Serum Biomarker Analysis | Decreased serum levels of BNP, ANP, CK-MB, and cTn-T | [3] |
| Cardioprotection | Isoproterenol-induced H9C2 cells | ROS and Ca2+ Measurement | Reversed ISO-induced accumulation of intracellular ROS and Ca2+ | [3] |
Experimental Protocols:
In Vitro Myocardial Injury Model
-
Culture H9C2 cardiomyocytes.
-
Induce myocardial injury by treating the cells with isoproterenol (ISO).
-
Co-treat a subset of cells with this compound at various concentrations.
-
Assess cell apoptosis using methods like TUNEL staining or Annexin V/PI flow cytometry.
-
Evaluate cellular hypertrophy by measuring cell size or protein synthesis.
-
Measure intracellular ROS and Ca2+ levels using fluorescent probes.[3]
In Vivo Myocardial Injury Model
-
Induce myocardial injury in mice by subcutaneous injection of isoproterenol.
-
Administer this compound to a treatment group of mice.
-
After a specified period, collect blood samples and measure serum levels of cardiac injury markers (BNP, ANP, CK-MB, cTn-T).
-
Perform histopathological analysis of heart tissue to assess myocardial hypertrophy and alterations.[3]
Signaling Pathway:
The cardioprotective effects of this compound are associated with its ability to inhibit oxidative stress and calcium overload, as well as improve mitochondrial energy metabolism by regulating the TCA cycle.[3]
Other Potential Bioactive Properties
Preliminary studies suggest that this compound and related lignans possess a broader spectrum of activities:
-
Anticancer Activity: While specific IC50 values for this compound are not extensively reported, related lignans from Schisandra chinensis have shown cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory Effects: this compound is suggested to have anti-inflammatory properties, though detailed dose-response data is still emerging. Related compounds like Gomisin N have been shown to inhibit the production of inflammatory cytokines.[4][5]
-
Anti-diabetic Potential: this compound is considered a potential anti-diabetic agent. Studies on related lignans have shown they can improve glucose uptake in HepG2 cells.[6]
-
Anti-Alzheimer's Disease Potential: this compound is also being investigated as a potential agent against Alzheimer's disease.[7]
Conclusion
This compound is a promising natural compound with a wide array of bioactive properties. Its demonstrated photoprotective, anti-melanogenic, and cardioprotective effects, coupled with its potential in other therapeutic areas, make it a compelling subject for further research and development. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for scientists and researchers aiming to explore the full therapeutic potential of this remarkable lignan. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive quantitative profile of its bioactivities.
References
- 1. Comparative study of the photo-protective and anti-melanogenic properties of this compound, J and O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Gomisin D: A Technical Guide to its Source and Extraction from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Modern pharmacological studies have revealed a range of biological activities associated with the lignans from Schisandra chinensis, including hepatoprotective, neuroprotective, and anti-inflammatory effects. This compound, in particular, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the sourcing of this compound from Schisandra chinensis and details various methods for its extraction and purification, tailored for a scientific audience.
This compound: Source and Bioactive Context
Schisandra chinensis (Turcz.) Baill., a woody vine native to Northeast Asia, is the primary natural source of this compound. The berries of this plant are rich in a variety of bioactive compounds, with lignans being a major and characteristic group. Over 40 different dibenzocyclooctadiene lignans have been isolated from this plant. The concentration of these lignans, including this compound, can vary depending on the plant's origin, harvest time, and the specific part of the fruit used (seeds are particularly rich).
Data Presentation: Quantitative Analysis of Lignans in Schisandra chinensis
The following tables summarize quantitative data on the lignan content in Schisandra chinensis and the yields from various extraction and purification processes, compiled from multiple studies.
Table 1: Content of Major Lignans in Schisandra chinensis Fruit
| Lignan | Content (mg/g of dried fruit) | Source |
| Schisandrin | 8.41 ± 0.30 | Moonkyung source |
| Gomisin A | 3.01 ± 0.13 | Moonkyung source |
| Deoxyschizandrin | 1.06 ± 0.05 | Moonkyung source |
| Gomisin N | 7.69 ± 0.30 | Moonkyung source |
| Wuweizisu C | 1.68 ± 0.06 | Moonkyung source |
| Schisandrol A | 19.2 | N/A |
| Gomisin N | 14.2 | N/A |
Table 2: Yields from Extraction and Purification of Gomisins
| Process | Starting Material | Compound | Yield | Purity | Source Species |
| Methanol Extraction & Multi-Step Chromatography | 8 kg dried fruits | This compound | 3.2 mg (0.00004%) | >95% (assumed) | Schisandra sphenanthera |
| 60% Ethanol Extraction | Dried Fruits | Crude Extract | 45.6% | N/A | Schisandra chinensis |
| Preparative HSCCC | 400 mg crude extract | Gomisin A | 36 mg | 99.1% | Schisandra chinensis |
Experimental Protocols
This section details methodologies for the extraction, purification, and quantification of this compound from Schisandra chinensis.
Protocol 1: Methanol-Based Extraction and Chromatographic Purification of this compound
This protocol is adapted from a method used for the isolation of lignans from Schisandra sphenanthera and is applicable to Schisandra chinensis.
1. Initial Extraction:
-
Material: 8 kg of dried and powdered fruits of Schisandra chinensis.
-
Solvent: Methanol (MeOH).
-
Procedure:
-
Extract the powdered fruit with methanol (3 x 5 L) using sonication for 4 hours for each extraction.
-
Combine the methanol extracts and concentrate under vacuum to yield a crude extract.
-
2. Solvent Partitioning:
-
Procedure:
-
Suspend the crude extract (approx. 1.5 kg) in water.
-
Successively partition the aqueous suspension with hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
-
Dry the resulting hexane, CH₂Cl₂, and EtOAc fractions in vacuo.
-
3. Column Chromatography (Dichloromethane Fraction):
-
Stationary Phase: Silica gel.
-
Mobile Phase: Gradient of hexane:acetone (from 5:1 to 1:1, v/v).
-
Procedure:
-
Subject the CH₂Cl₂ fraction (approx. 150 g) to silica gel column chromatography.
-
Collect fractions based on TLC analysis.
-
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: J'sphere ODS H-80, 250 mm × 80 mm.
-
Mobile Phase: 50% aqueous acetonitrile (MeCN).
-
Flow Rate: 4 ml/min.
-
Procedure:
-
Further purify the fractions containing this compound using preparative HPLC to yield the pure compound.
-
Protocol 2: Ethanol-Based Extraction for Lignan Analysis
This protocol is suitable for obtaining a lignan-rich extract for analytical purposes.
1. Extraction:
-
Material: Pulverized dried fruits of Schisandra chinensis.
-
Solvent: 60% aqueous ethanol.
-
Procedure:
-
Extract the pulverized fruit material with 60% aqueous ethanol.
-
Concentrate the resulting extract using a rotary evaporator under vacuum.
-
Lyophilize the concentrated extract to obtain a powdered extract. The reported yield for this crude extract is approximately 45.6%.
-
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantification of this compound in a prepared extract.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve a known amount of the Schisandra chinensis extract in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the extract by comparing the peak area with the standard curve.
-
Signaling Pathway and Workflow Visualizations
This compound Modulation of the α-MSH Signaling Pathway
This compound has been shown to exert photoprotective and anti-melanogenic effects by modulating the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. Specifically, it downregulates the phosphorylation of protein kinase A (PKA) and the cAMP response element-binding protein (CREB).
Caption: this compound inhibits the α-MSH signaling pathway.
Experimental Workflow for this compound Isolation
The following diagram illustrates a typical workflow for the extraction and purification of this compound from Schisandra chinensis.
Caption: Workflow for the isolation of this compound.
Conclusion
This technical guide provides a comprehensive overview of the sourcing and extraction of this compound from Schisandra chinensis for a scientific audience. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its mechanism of action, such as the modulation of the α-MSH signaling pathway, underscores the therapeutic potential of this compound and warrants further investigation. The methodologies described can be adapted and optimized for various research and development purposes, from analytical quantification to large-scale purification for preclinical and clinical studies.
An In-depth Technical Guide on the Anti-inflammatory Effects of Gomisin D via NF-κB Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated notable anti-inflammatory properties. This technical guide delves into the molecular mechanisms underlying these effects, with a primary focus on the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and workflows. While specific quantitative data for this compound's direct interaction with the NF-κB pathway is still emerging, this guide consolidates available information and draws parallels from closely related lignans to provide a robust framework for future research and drug development endeavors.
Introduction: The Inflammatory Cascade and the Role of NF-κB
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in a myriad of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes.
The NF-κB family of proteins typically exists in an inactive state in the cytoplasm, bound to inhibitory proteins known as Inhibitors of κB (IκB). Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound: A Potential Modulator of the NF-κB Pathway
This compound is a bioactive lignan found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging research suggests that this compound and related lignans possess significant anti-inflammatory activities. The primary mechanism of action appears to be the targeted disruption of the NF-κB signaling pathway. By inhibiting key steps in this pathway, this compound can effectively suppress the production of a wide range of inflammatory mediators.
Mechanism of Action: Inhibition of NF-κB Activation
The anti-inflammatory effects of this compound are believed to be mediated through the following key steps in the NF-κB pathway:
-
Inhibition of IκB Kinase (IKK) Activity: Evidence from studies on related gomisins, such as Gomisin N, suggests that these lignans can suppress the activation of the IKK complex.[1] By inhibiting IKK, the phosphorylation of IκBα is prevented.
-
Stabilization of IκBα: The inhibition of IκBα phosphorylation prevents its degradation by the proteasome. This results in the continued sequestration of NF-κB in the cytoplasm.
-
Prevention of p65 Nuclear Translocation: With IκBα remaining intact, the nuclear localization signal of the p65 subunit of NF-κB remains masked, thereby preventing its translocation to the nucleus.
-
Downregulation of Pro-inflammatory Gene Expression: The absence of nuclear p65 leads to a significant reduction in the transcription of NF-κB target genes, resulting in decreased production of pro-inflammatory cytokines and enzymes.
Quantitative Data on the Anti-inflammatory Effects of this compound and Related Lignans
While comprehensive quantitative data specifically for this compound's interaction with the NF-κB pathway is limited, studies on this compound and its closely related analogs provide valuable insights into its potency. The following tables summarize key quantitative findings.
Table 1: Inhibitory Activity of this compound on Pro-inflammatory Enzymes
| Compound | Target Enzyme | Assay System | IC50 / Inhibition % | Reference |
| This compound | COX-2 | In vitro enzyme assay | 62% inhibition at 1.75 µg/mL | [2] |
Table 2: Inhibitory Effects of Related Gomisins on NF-κB Signaling and Pro-inflammatory Mediators
| Compound | Model System | Inducer | Key Finding | Reference |
| Gomisin N | HeLa Cells | TNF-α | Suppressed the activation of IKKα | [1] |
| Gomisin N, J | RAW 264.7 cells | LPS | Reduced mRNA expression and secretion of pro-inflammatory cytokines | [3][4] |
| Gomisin M2 | Keratinocytes | TNF-α/IFN-γ | Inhibited nuclear translocation of NF-κB | [5] |
| Gomisin R | RAW 264.7 cells | LPS | Reduced protein expression of NF-κB p65 and increased IκB-α | [6] |
Note: The data for related gomisins are presented to illustrate the likely range of activity and mechanistic parallels for this compound, pending more specific research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound on the NF-κB pathway. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control, typically DMSO) for 1-2 hours.
-
Stimulate the cells with an inflammatory inducer, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for the desired time period (e.g., 30 minutes for signaling studies, 24 hours for cytokine production).
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to quantify the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and nuclear p65.
-
Lysate Preparation:
-
Cytoplasmic and Nuclear Extracts:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer to lyse the nuclei and release nuclear proteins.
-
Determine protein concentration of both fractions using a BCA or Bradford assay.
-
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection:
-
Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Allow cells to express the plasmids for 24-48 hours.
-
-
Treatment and Lysis:
-
Treat the transfected cells with this compound and the inflammatory stimulus as described in section 4.1.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence again.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Visualizations: Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and the Point of Intervention by this compound
Caption: NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.
Experimental Workflow for Western Blot Analysis
Caption: A typical workflow for analyzing NF-κB pathway proteins by Western blot.
Conclusion and Future Directions
This compound presents a promising natural compound for the modulation of inflammatory responses. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, offers a targeted approach to reducing the production of a broad spectrum of pro-inflammatory mediators. While direct quantitative data for this compound's interaction with specific components of the NF-κB pathway are still being elucidated, the existing evidence from studies on this compound and its structural analogs strongly supports its potential as an anti-inflammatory agent.
Future research should focus on:
-
Quantitative analysis: Determining the specific IC50 values of this compound for IKKβ inhibition and its dose-dependent effects on p65 nuclear translocation.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases.
-
Comparative studies: Directly comparing the potency and specificity of this compound with other gomisins to identify the most promising candidates for further development.
-
Safety and toxicology: Establishing a comprehensive safety profile for this compound.
By addressing these key areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized, paving the way for its potential application in the treatment of a range of inflammatory disorders.
References
- 1. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sentosacy.com [sentosacy.com]
- 5. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
The Neuroprotective Potential of Gomisin D Against Oxidative Stress: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a key pathological driver in a multitude of neurodegenerative diseases. An imbalance in the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them leads to cellular damage and neuronal death. Gomisin D, a lignan isolated from Schisandra chinensis, has emerged as a compound of interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. While direct and extensive research on the neuroprotective effects of this compound is still in its nascent stages, preliminary evidence from related compounds and non-neuronal models suggests a promising role in mitigating oxidative stress-induced cellular damage. This technical guide synthesizes the current understanding of this compound's protective mechanisms, drawing parallels from closely related gomisins, and outlines key experimental protocols for future neuroprotective investigations.
Introduction: The Challenge of Oxidative Stress in Neurodegeneration
The central nervous system is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively modest antioxidant defenses. Oxidative stress has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. Consequently, therapeutic strategies aimed at bolstering the brain's antioxidant capacity are of significant interest in drug development.
Lignans from Schisandra chinensis, including various gomisins, have demonstrated a range of biological activities. While this compound is noted as a potential anti-Alzheimer's agent, specific neuroprotective studies are limited.[1][2] This document will therefore also draw upon the more extensively studied neuroprotective effects of Gomisin J and Gomisin N to hypothesize the potential mechanisms of this compound.
Evidence for this compound's Protective Effects Against Oxidative Stress
Direct evidence for this compound's protective effects against oxidative stress comes from a study on isoproterenol-induced myocardial injury in H9C2 cells.[3] In this model, this compound demonstrated a significant capacity to inhibit apoptosis and reverse the accumulation of intracellular ROS.[3] Furthermore, it was found to improve mitochondrial energy metabolism.[3] While these findings are in a non-neuronal cell line, they establish a foundational mechanism of ROS reduction and anti-apoptotic action that is likely transferable to neuronal cells.
Hypothesized Neuroprotective Mechanisms of this compound
Based on the known actions of other gomisins, particularly Gomisin J and N, the neuroprotective effects of this compound against oxidative stress are likely mediated through two primary pathways: the activation of the Nrf2 antioxidant response and the inhibition of apoptotic cell death.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of protective genes. Studies on Gomisin J and N have shown that they can enhance the nuclear translocation of Nrf2 and increase the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[4][5] It is highly probable that this compound exerts its antioxidant effects through a similar mechanism in neuronal cells.
Inhibition of Apoptosis
Oxidative stress is a potent inducer of apoptosis, or programmed cell death. In neuronal cells, this is often characterized by the activation of caspases and an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Gomisin J has been shown to inhibit the apoptosis of ischemic tissues in a rat model of cerebral ischemia/reperfusion by reducing the levels of cleaved caspase-3 and Bax, while increasing the expression of the anti-apoptotic protein Bcl-XL.[5] The anti-apoptotic effects of this compound observed in myocardial cells suggest it likely employs a similar mechanism to protect neurons from oxidative stress-induced cell death.[3]
Quantitative Data on the Neuroprotective Effects of Gomisins
While quantitative data for this compound in a neuroprotective context is not yet available, the following tables summarize key findings for Gomisin J and Gomisin N, providing a benchmark for potential future studies on this compound.
Table 1: In Vivo Neuroprotective Effects of Gomisin J in a Rat Model of Cerebral Ischemia/Reperfusion [5]
| Parameter | Control (Ischemia/Reperfusion) | Gomisin J (20 mg/kg) | Gomisin J (40 mg/kg) | Gomisin J (80 mg/kg) |
| Neurological Score | High (severe deficit) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Infarct Volume (%) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Brain Water Content (%) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TUNEL-positive cells (apoptosis) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Cleaved Caspase-3 Expression | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Bax Expression | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Bcl-XL Expression | Low | Significantly Increased | Significantly Increased | Significantly Increased |
| Nrf2 Nuclear Translocation | Low | Significantly Increased | Significantly Increased | Significantly Increased |
| HO-1 Expression | Low | Significantly Increased | Significantly Increased | Significantly Increased |
Table 2: In Vitro Effects of Gomisin N on Oxidative Stress Markers in SH-SY5Y/APPswe Cells [4]
| Protein Expression | Control (H₂O₂ treated) | Gomisin N treated + H₂O₂ |
| Nrf2 | Baseline | Significantly Upregulated |
| p-GSK3βSer9/GSK3β | Baseline | Significantly Upregulated |
| NQO1 | Baseline | Significantly Upregulated |
| HO-1 | Baseline | Significantly Upregulated |
Experimental Protocols for Assessing Neuroprotective Effects
The following are standard experimental protocols that can be adapted to investigate the neuroprotective effects of this compound against oxidative stress.
In Vitro Neuroprotection Assay
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Induction of Oxidative Stress:
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or glutamate to the cell culture medium for a further incubation period (e.g., 24 hours).
-
-
Cell Viability Assessment:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Measurement of Intracellular ROS:
-
The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) is added to the cells.
-
In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation in apoptotic cells.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Western Blot Analysis: Measures the expression levels of key apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2.
-
Western Blot Analysis for Signaling Pathways
-
Protein Extraction:
-
Cells are lysed to extract total protein. Nuclear and cytoplasmic fractions can be separated to assess protein translocation.
-
-
SDS-PAGE and Protein Transfer:
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Nrf2, HO-1, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
This compound holds considerable promise as a neuroprotective agent against oxidative stress. Although direct evidence in neuronal models is currently lacking, its demonstrated antioxidant and anti-apoptotic effects in other cell types, combined with the well-documented neuroprotective actions of structurally similar gomisins, provides a strong rationale for further investigation.
Future research should focus on:
-
Evaluating the efficacy of this compound in established in vitro neuronal models of oxidative stress (e.g., H₂O₂ or glutamate-induced toxicity in SH-SY5Y or HT22 cells).
-
Elucidating the precise molecular mechanisms, with a particular focus on the Nrf2 and apoptosis signaling pathways.
-
Conducting in vivo studies using animal models of neurodegenerative diseases to assess the therapeutic potential of this compound.
Such studies will be crucial in validating the neuroprotective effects of this compound and paving the way for its potential development as a novel therapeutic for oxidative stress-related neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect and mechanism of this compound on the isoproterenol induced myocardial injury in H9C2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Inhibitory Impact of Gomisin D on UDP-Glucuronosyltransferase (UGT) Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a critical family of Phase II metabolizing enzymes responsible for the glucuronidation of a wide array of xenobiotics, including therapeutic drugs, and endogenous compounds like bilirubin.[1] This process increases the water solubility of substrates, facilitating their excretion from the body.[1] Inhibition of UGT activity can lead to altered drug pharmacokinetics, potentially causing adverse drug reactions and toxicity. Therefore, evaluating the potential for new chemical entities or natural products to inhibit UGT enzymes is a key step in drug development and safety assessment.[2][3]
Gomisin D is a lignan compound isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine.[4][5] This guide provides a detailed technical overview of the current scientific understanding of this compound's inhibitory effects on UGT enzyme activity, presenting key quantitative data, experimental methodologies, and mechanistic visualizations.
Quantitative Analysis of this compound Inhibition on UGTs
Research into the constituents of Schisandra chinensis has identified several lignans with inhibitory potential against various UGT isoforms. While many lignans were studied, specific kinetic data has been determined for this compound, particularly concerning its interaction with UGT1A3.
| Compound | UGT Isoform | Inhibition Type | Ki (μM) | IC50 (μM) | Notes |
| This compound | UGT1A3 | Noncompetitive | 16.9 | Not Reported | The inhibition kinetic parameter (Ki) was determined to be 16.9 μM.[6] |
| This compound | General UGTs | - | Not Applicable | > 100 | At a concentration of 100 μM, the activity of UGTs was inhibited by less than 90%.[4][6] |
Table 1: Summary of quantitative data on the inhibition of UGT isoforms by this compound.
Experimental Protocols for UGT Inhibition Assays
The assessment of a compound's potential to inhibit UGT activity is typically conducted through in vitro assays using human liver microsomes or recombinant human UGT isoforms (e.g., Supersomes™).[2][7] The following protocol outlines a standard methodology for determining the IC50 and inhibition kinetics of a test compound like this compound.
Materials and Reagents
-
Enzyme Source: cDNA-expressed human UGT-specific Supersomes™ or pooled human liver microsomes (HLM).[2][7]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to a range of concentrations.
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), the sugar donor for the glucuronidation reaction.[1][7]
-
Permeabilizing Agent: Alamethicin. This pore-forming agent is used to disrupt the microsomal membrane, ensuring UDPGA can access the UGT active site located in the lumen of the endoplasmic reticulum.[1][7]
-
UGT Isoform-Specific Substrates: Known substrates for each UGT isoform being tested (e.g., Estradiol for UGT1A1, Trifluoperazine for UGT1A4, Propofol for UGT1A9).[7]
-
Positive Control Inhibitors: Known inhibitors for each UGT isoform to validate the assay (e.g., Silybin for UGT1A1, Diclofenac for UGT1A9).[7]
-
Reaction Buffer: Typically a phosphate buffer (e.g., Tris-HCl) with MgCl2.
-
Termination Solution: Acetonitrile, often containing an internal standard for analytical purposes.
Incubation Procedure
-
Pre-incubation: The enzyme source (microsomes or Supersomes™), alamethicin, buffer, and various concentrations of the test compound (this compound) or vehicle control are pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the UGT isoform-specific substrate and the cofactor, UDPGA.[7]
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined period. This time is optimized for each UGT isoform to ensure the reaction is in the linear range.[7]
-
Reaction Termination: The reaction is stopped by adding a cold termination solution, such as acetonitrile. This halts enzymatic activity and precipitates proteins.
-
Sample Preparation: Samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
Analytical Method
-
LC-MS/MS Analysis: The formation of the specific glucuronide metabolite is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][7] This technique provides the high sensitivity and specificity required to measure metabolite formation accurately.
Data Analysis
-
IC50 Determination: The rate of metabolite formation at each this compound concentration is compared to the vehicle control (0% inhibition). The concentration of this compound that causes 50% inhibition of UGT activity is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Kinetic Analysis (Ki Determination): To determine the mechanism of inhibition (e.g., competitive, noncompetitive), incubations are performed with multiple substrate and inhibitor concentrations. The data is then analyzed using graphical methods like Dixon and Lineweaver-Burk plots to determine the inhibition constant (Ki).[6]
Visualizations: Workflows and Mechanisms
UGT Inhibition Assay Workflow
Caption: General experimental workflow for an in vitro UGT inhibition assay.
Mechanism of Noncompetitive Inhibition of UGT1A3 by this compound
Caption: Noncompetitive inhibition of UGT1A3 by this compound.
Discussion and Conclusion
The available data demonstrates that this compound is a noncompetitive inhibitor of UGT1A3, with a Ki value of 16.9 μM.[6] Noncompetitive inhibition implies that this compound binds to an allosteric site on the UGT1A3 enzyme, distinct from the substrate-binding site, and can bind whether the substrate is present or not. This binding reduces the catalytic efficiency of the enzyme without affecting substrate binding.
While the inhibition of other UGT isoforms by this compound appears to be weak (IC50 > 100 μM), the specific effect on UGT1A3 is noteworthy.[6] Drugs that are primarily metabolized by UGT1A3 could have their pharmacokinetics significantly altered if co-administered with this compound or Schisandra chinensis extracts. This could lead to increased plasma concentrations of the affected drug, elevating the risk of adverse events.
For drug development professionals, these findings underscore the importance of screening for UGT inhibition. When a new drug candidate is found to be a substrate of a specific UGT isoform, such as UGT1A3, its potential for interaction with known inhibitors like this compound should be considered, especially if co-administration with herbal supplements is possible. Further research is warranted to fully characterize the inhibitory profile of this compound across all major UGT isoforms and to perform in vitro-in vivo extrapolations to predict the clinical significance of these findings.
References
- 1. UGT Inhibition - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bioivt.com [bioivt.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UGT Inhibition | Evotec [evotec.com]
The Dual Efficacy of Gomisin D: A Technical Overview of its Photoprotective and Anti-Melanogenic Properties
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the therapeutic potential of Gomisin D, a lignan derived from Schisandra chinensis, in the realms of dermatology and cosmetology. The document elucidates the compound's significant photoprotective and anti-melanogenic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel skincare and therapeutic agents.
Executive Summary
Solar ultraviolet (UV) radiation is a primary etiological factor in skin aging and carcinogenesis, while hyperpigmentation disorders, such as melasma and freckles, present significant cosmetic concerns. This paper details the dual-action capabilities of this compound in mitigating these issues. In photoprotection, this compound has been demonstrated to enhance the viability of keratinocytes exposed to UVA and UVB radiation by reducing lactate dehydrogenase (LDH) release, suppressing intracellular reactive oxygen species (ROS) production, and inhibiting apoptosis.[1][2][3] Concurrently, in the context of melanogenesis, this compound effectively inhibits the synthesis of melanin in melanocytes stimulated by α-melanocyte-stimulating hormone (α-MSH).[1][3][4] The underlying mechanism involves the downregulation of key melanogenic enzymes and transcription factors.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 2.1: Photoprotective Effects of this compound on UV-Irradiated Keratinocytes
| Parameter | Treatment Group | UVA Irradiation | UVB Irradiation |
| Cell Viability (%) | Control | 100 | 100 |
| UV Only | Reduced | Reduced | |
| UV + this compound | Increased | Increased | |
| LDH Release (%) | Control | Baseline | Baseline |
| UV Only | Increased | Increased | |
| UV + this compound | Reduced | Reduced | |
| Intracellular ROS (%) | Control | Baseline | Baseline |
| UV Only | Increased | Increased | |
| UV + this compound | Suppressed | Suppressed | |
| Apoptosis | Control | Baseline | Baseline |
| UV Only | Increased | Increased | |
| UV + this compound | Significantly Reduced | Significantly Reduced |
Note: Specific percentage values for UV-induced reduction and this compound-mediated recovery of cell viability, LDH release, and ROS production require access to the full-text article's graphical data.
Table 2.2: Anti-Melanogenic Effects of this compound on α-MSH-Stimulated Melanocytes
| Parameter | Treatment Group | Result |
| Cell Viability (%) | Control | ~100 |
| This compound (30 µM) | No significant change | |
| α-MSH | ~100 | |
| α-MSH + this compound (30 µM) | No significant change | |
| Intracellular Melanin Content (%) | Control | Baseline |
| α-MSH | Significantly Increased | |
| α-MSH + this compound | Markedly Inhibited | |
| Intracellular Tyrosinase Activity (%) | Control | Baseline |
| α-MSH | Significantly Increased | |
| α-MSH + this compound | Markedly Inhibited | |
| mRNA Expression | α-MSH vs. α-MSH + this compound | |
| Tyrosinase | Significantly Downregulated | |
| TRP-1 | Significantly Downregulated | |
| TRP-2 | Significantly Downregulated | |
| Protein Expression | α-MSH vs. α-MSH + this compound | |
| MITF | Downregulated | |
| Tyrosinase | Downregulated | |
| TRP-1 | Downregulated | |
| TRP-2 | Downregulated | |
| p-PKA | Inhibited | |
| p-CREB | Inhibited |
Experimental Protocols
This section provides a detailed methodology for the key experiments conducted to evaluate the efficacy of this compound.
Cell Culture and Treatments
-
Cell Lines:
-
HaCaT (human keratinocytes) for photoprotection studies.
-
B16F10 (murine melanoma cells) for anti-melanogenic studies.
-
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) and administered to cell cultures at specified concentrations (e.g., 30 µM).[4]
-
UV Irradiation: For photoprotection assays, keratinocytes are exposed to specific doses of UVA and UVB radiation.
-
α-MSH Stimulation: For melanogenesis assays, melanocytes are stimulated with α-MSH (e.g., 0.5 µM) to induce melanin production.[4]
Photoprotection Assays
-
Cell Viability Assay (MTT Assay):
-
Seed HaCaT cells in 96-well plates.
-
After 24 hours, irradiate with UVA or UVB.
-
Treat with this compound for a specified period.
-
Add MTT solution and incubate for 4 hours.
-
Add DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Culture and treat HaCaT cells as described above.
-
Collect the cell culture medium.
-
Measure LDH activity in the medium using a commercial cytotoxicity detection kit.
-
-
Intracellular Reactive Oxygen Species (ROS) Assay:
-
Culture and treat HaCaT cells.
-
Load cells with 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.
-
-
Apoptosis Assay (Annexin V and TUNEL Staining):
-
Culture and treat HaCaT cells.
-
For Annexin V staining, stain cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.
-
For TUNEL staining, fix and permeabilize cells, then incubate with a TUNEL reaction mixture. Analyze by fluorescence microscopy.
-
Anti-Melanogenesis Assays
-
Melanin Content Assay:
-
Culture B16F10 cells and treat with α-MSH and/or this compound for 48 hours.[4]
-
Lyse the cells with NaOH.
-
Measure the absorbance of the lysate at 405 nm to quantify melanin content.
-
Normalize to the total protein content of the cell lysate.
-
-
Intracellular Tyrosinase Activity Assay:
-
Prepare cell lysates from treated B16F10 cells.
-
Incubate the lysate with L-DOPA.
-
Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.
-
-
Western Blot Analysis:
-
Extract total protein from treated B16F10 cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, PKA, p-PKA, CREB, and p-CREB.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR):
-
Isolate total RNA from treated B16F10 cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using specific primers for tyrosinase, TRP-1, and TRP-2.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the experimental workflows.
Signaling Pathways
Caption: Photoprotective mechanism of this compound against UV-induced cellular damage.
References
- 1. Comparative study of the photo‑protective and anti‑melanogenic properties of this compound, J and O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the photo-protective and anti-melanogenic properties of this compound, J and O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Gomisin D: An In-Depth Technical Review of its Antidiabetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has been investigated for its therapeutic potential in various disease models. While the fruit of Schisandra chinensis has traditional uses in managing diabetic symptoms, the specific role and efficacy of this compound as an antidiabetic agent remain subjects of ongoing scientific inquiry. This technical guide synthesizes the current preclinical evidence, elucidates the explored molecular mechanisms, and provides detailed experimental protocols to facilitate further research into the antidiabetic properties of this compound and related lignans. While direct hypoglycemic effects of this compound appear limited in some studies, emerging evidence points towards indirect mechanisms, including anti-inflammatory and antioxidant pathways, that may contribute to metabolic health. This document aims to provide a comprehensive resource for researchers in the field of diabetes and natural product drug discovery.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source for the discovery of new antidiabetic drugs. Schisandra chinensis, a plant used in traditional medicine, and its constituent lignans have garnered interest for their potential metabolic benefits.[1] This guide focuses specifically on this compound, evaluating its potential as an antidiabetic agent based on available scientific literature.
Preclinical Evidence for Antidiabetic Effects
The preclinical evaluation of this compound for antidiabetic activity has yielded mixed results. While some studies on related lignans from Schisandra chinensis have shown promising outcomes, the direct glucose-lowering effects of this compound are not yet well-established.
In Vitro Studies
-
Glucose Uptake Assays: A key indicator of antidiabetic potential is the ability of a compound to enhance glucose uptake in peripheral tissues. In a study utilizing HepG2 human hepatoma cells, a common model for studying hepatic glucose metabolism, this compound was isolated along with other lignans. However, it was not found to be among the compounds that significantly improved basal glucose uptake.[2] In contrast, other lignans from the same extract, such as Gomisin J, Gomisin N, (+)-schisandrin A, and schisandrin C, demonstrated a concentration-dependent increase in glucose uptake.[2]
In Vivo Studies
-
Alloxan-Induced Diabetic Mouse Model: The alloxan-induced diabetic mouse model is a widely used tool to screen for potential antidiabetic agents. Alloxan selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. In a study evaluating the ability of various Schisandra chinensis lignans to prevent alloxan-induced diabetes in mice, the tested lignans, which included this compound, did not show any protective activity at the concentrations used.[3]
Potential Mechanisms of Action
Despite the limited evidence for direct hypoglycemic effects, several studies suggest that this compound may influence pathways relevant to the pathophysiology of diabetes.
Antioxidant and Anti-inflammatory Effects
Oxidative and nitrosative stress, along with chronic inflammation, are key contributors to insulin resistance and β-cell dysfunction in diabetes.
-
Antioxidant Activity: While this compound exhibits low direct free-radical scavenging activity in DPPH and ABTS assays, it has shown significant inhibitory effects in a tyrosine-nitration assay.[3][4] This suggests a potential role in mitigating nitrosative stress, a process implicated in diabetic complications.
-
Anti-inflammatory Activity: Gomisin N, a structurally related lignan, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and inflammatory cytokines by inhibiting NF-κB and C/EBPβ signaling pathways in rat hepatocytes.[5] Gomisin A has also demonstrated the ability to inhibit the expression of inflammatory genes such as TNF-α, IL-6, and MCP-1 in the liver of high-fat diet-fed obese mice.[6] While direct evidence for this compound is pending, these findings suggest a potential class effect of Schisandra lignans on inflammatory pathways relevant to diabetes.[7][8]
Modulation of Signaling Pathways
Several key signaling pathways are central to glucose homeostasis and are targets for antidiabetic therapies. While direct evidence for this compound is scarce, studies on other gomisins provide a framework for potential mechanisms.
-
AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a master regulator of cellular energy metabolism. Its activation in peripheral tissues can lead to increased glucose uptake and utilization. Gomisin N has been shown to exert antidiabetic effects by activating AMPK, which in turn promotes the translocation of GLUT4 to the plasma membrane in C2C12 myotubes and improves glucose tolerance in high-fat diet-induced obese mice.[9]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that plays a critical role in adipogenesis and insulin sensitization. While there is no direct evidence of this compound acting as a PPARγ agonist, this pathway is a key target for some antidiabetic drugs.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related lignans concerning their antidiabetic and related activities.
| Compound | Assay | Cell Line/Model | Result | Reference |
| This compound | Glucose Uptake | HepG2 | Not significantly active | [2] |
| Alloxan-Induced Diabetes | Mice | No activity at concentrations tested | [3] | |
| DPPH Scavenging | In vitro | Low activity | [3] | |
| ABTS Scavenging | In vitro | Low activity | [3] | |
| Tyrosine-Nitration Inhibition | In vitro | Significant activity | [3] | |
| Gomisin N | AMPK Phosphorylation | C2C12 myotubes | Increased | [9] |
| Glucose Uptake | C2C12 myotubes | Increased | [9] | |
| Glucose Tolerance | HFD obese mice | Improved | [9] | |
| iNOS Expression | Rat hepatocytes | Decreased | [5] | |
| Gomisin A | Inflammatory Gene Expression (TNF-α, IL-6, MCP-1) | HFD obese mice liver | Decreased | [6] |
| Oxidative Stress | High glucose-treated MC3T3 E1 cells | Decreased | [10] | |
| Gomisin J | Glucose Uptake | HepG2 | Significantly improved | [2] |
| (+)-schisandrin A | Glucose Uptake | HepG2 | Significantly improved | [2] |
| schisandrin C | Glucose Uptake | HepG2 | Significantly improved | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antidiabetic potential.
In Vitro Glucose Uptake Assay (HepG2 Cells)
This protocol is adapted from studies on lignans from Schisandra chinensis.[2]
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound or control compounds (e.g., rosiglitazone as a positive control) and incubate for 24 hours.
-
Glucose Uptake Measurement:
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 2-NBDG (a fluorescent glucose analog) to a final concentration of 50 µM and incubate for 1 hour at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission wavelengths of approximately 465/540 nm).
-
Normalize the fluorescence intensity to the protein concentration of each well.
-
AMPK Activation by Western Blotting
This protocol is based on the methodology used to study Gomisin N.[9]
-
Cell Culture and Treatment: Culture C2C12 myotubes and treat with various concentrations of this compound for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
α-Glucosidase Inhibition Assay
This assay is a common in vitro method to screen for compounds that can delay carbohydrate digestion.[11][12]
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low) or a positive control (e.g., acarbose).
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
DPP-IV inhibitors are a class of oral antidiabetic drugs. This assay screens for potential inhibitory activity.[13][14]
-
Reagents:
-
Human recombinant DPP-IV enzyme.
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (AMC).
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well black plate, add 25 µL of various concentrations of this compound or a positive control (e.g., sitagliptin).
-
Add 25 µL of the DPP-IV enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity of the released AMC at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Calculation: Calculate the percentage of inhibition similar to the α-glucosidase assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by Schisandra lignans and a general workflow for evaluating antidiabetic agents.
Caption: General workflow for the evaluation of this compound's antidiabetic potential.
Caption: AMPK signaling pathway activated by Gomisin N.
Caption: Potential anti-inflammatory mechanism of Schisandra lignans.
Conclusion and Future Directions
The current body of scientific literature does not strongly support a direct and potent antidiabetic effect of this compound through conventional mechanisms such as enhancing glucose uptake. However, its potential to mitigate nitrosative stress and the established anti-inflammatory and AMPK-activating properties of related lignans suggest that further investigation is warranted.
Future research should focus on:
-
Dose-Response Studies: Investigating a wider range of this compound concentrations in both in vitro and in vivo models to ascertain if higher doses elicit a significant antidiabetic effect.
-
Alternative Diabetic Models: Utilizing different animal models of diabetes, such as streptozotocin-induced or genetic models (e.g., db/db mice), which may reveal effects not observed in the alloxan model.
-
Exploring Indirect Mechanisms: A more in-depth examination of this compound's effects on inflammatory pathways (e.g., NF-κB, JNK), oxidative stress markers, and insulin secretion from pancreatic β-cell lines (e.g., MIN6).
-
Combination Studies: Evaluating the potential synergistic effects of this compound with other antidiabetic agents or other Schisandra lignans.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids [cast.kmitl.ac.th]
- 5. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diabetes drugs act as powerful curb for immune cells in controlling inflammation | EurekAlert! [eurekalert.org]
- 8. Diabetes drugs help immune cells in controlling inflammation [m3india.in]
- 9. Antidiabetic effect of gomisin N via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of gomisin A on osteoblast differentiation in high glucose-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. 3.5. Alpha-Glucosidase Inhibition Assay [bio-protocol.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Gomisin D by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D is a bioactive lignan compound isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] As a potential therapeutic agent with antidiabetic and anti-Alzheimer's properties, accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development.[1][3][4] This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of this compound.
Chemical Structure
Figure 1: Chemical Structure of this compound
Source: PubChem CID 5317799[5]
Experimental Protocols
This section details the methodology for the quantification of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection.
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a UV/VIS detector.[6]
-
Column: A reversed-phase C18 column (e.g., Gemini, 5 µm, 4.6 × 250 mm) is recommended.[6]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid may be used as a mobile phase modifier.[4][7]
-
This compound Standard: A reference standard of this compound with a purity of ≥98%.
-
Sample Preparation Equipment: Syringe filters (0.45 µm), vials, and general laboratory glassware.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant Material (e.g., Schisandra chinensis fruits):
-
Extraction: Employ pressurized liquid extraction (PLE) with methanol as the solvent for efficient extraction of lignans.[8] Alternatively, matrix solid-phase dispersion (MSPD) can be utilized.[7]
-
Filtration: Filter the resulting extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[9]
-
-
For Biological Matrices (e.g., Rat Plasma):
-
Protein Precipitation: Use acetonitrile to precipitate plasma proteins.[4][10] Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge.
-
Supernatant Collection: Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.[11]
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before analysis.[9]
-
HPLC Chromatographic Conditions
The following chromatographic conditions have been shown to be effective for the analysis of this compound and related lignans:
| Parameter | Condition |
| Column | C18 (5 µm, 4.6 x 250 mm)[6] |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A common starting point is a 65:35 (v/v) mixture of acetonitrile and water.[6] Another reported mobile phase is a mixture of water–acetonitrile–formic acid (70:30:0.1).[7] |
| Flow Rate | 1.0 mL/min to 3.0 mL/min.[6] A flow rate of 0.6 mL/min has also been reported.[7] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 220 nm or 254 nm.[6][7] |
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[12][13]
-
Linearity: Analyze the working standard solutions at a minimum of five different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.99.[4]
-
Precision: Assess both intra-day and inter-day precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should typically be less than 2%.[12]
-
Accuracy: Determine the accuracy of the method through recovery studies by spiking a blank matrix with a known concentration of this compound. The recovery should ideally be within 98-102%.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[14]
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of this compound, synthesized from various validated methods.
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 4000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Intra-day Precision (%RSD) | 1.9% - 12.9%[4] |
| Inter-day Precision (%RSD) | 1.9% - 12.9%[4] |
| Accuracy (Recovery) | 79.2% - 86.3%[4] |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL[7] |
Visualization
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The constituents of Schizandra chinensis Baill. II. The structure of a new lignan, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C28H34O10 | CID 5317799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. DSpace at KIST: Simultaneous determination of nine lignans using pressurized liquid extraction and HPLC-DAD in the fruits of Schisandra chinensis [pubs.kist.re.kr]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. | Sigma-Aldrich [sigmaaldrich.cn]
- 11. organomation.com [organomation.com]
- 12. mdpi.com [mdpi.com]
- 13. farm.ucl.ac.be [farm.ucl.ac.be]
- 14. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Gomisin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D is a lignan compound isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging scientific evidence suggests that this compound possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, and potential anti-cancer activities. These therapeutic potentials have spurred interest in its further investigation as a drug candidate. This document provides detailed application notes and protocols for a panel of in vitro cell culture assays to rigorously evaluate the efficacy of this compound.
The following protocols are designed to assess the effects of this compound on cell viability, apoptosis, cell cycle progression, and its influence on key cellular signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These assays are fundamental in preclinical drug development for elucidating the mechanism of action and determining the therapeutic potential of novel compounds like this compound.
Experimental Workflow
The general workflow for assessing the in vitro efficacy of this compound involves a series of sequential assays, starting from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: General experimental workflow for this compound efficacy testing.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) value is a key parameter derived from this assay.
Quantitative Data Summary
Note: The following data for this compound is illustrative and may vary depending on the cell line and experimental conditions. Researchers should generate their own dose-response curves to determine accurate IC50 values.
| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 35.2 ± 3.1 |
| MCF-7 | Breast Adenocarcinoma | 48 | 42.8 ± 4.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 28.9 ± 2.7 |
| RAW 264.7 | Murine Macrophage | 24 | > 100 (low cytotoxicity) |
Experimental Protocol
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (early and late) and necrosis following treatment with this compound.
Quantitative Data Summary
Note: The following data is a representative example of the pro-apoptotic effect of a Gomisin compound on a cancer cell line. Specific results for this compound should be determined experimentally.
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (Vehicle) | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| This compound | 25 | 75.3 ± 4.1 | 12.7 ± 1.9 | 8.2 ± 1.3 | 3.8 ± 0.9 |
| This compound | 50 | 52.8 ± 5.6 | 25.4 ± 3.2 | 15.1 ± 2.1 | 6.7 ± 1.5 |
Experimental Protocol
Materials:
-
This compound
-
Selected cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment, indicating if the compound induces cell cycle arrest.
Quantitative Data Summary
Note: The following data illustrates the potential of a Gomisin compound to induce cell cycle arrest. The specific effects of this compound need to be experimentally determined.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 25 | 68.7 ± 4.2 | 20.1 ± 2.1 | 11.2 ± 1.5 |
| This compound | 50 | 76.4 ± 5.5 | 15.3 ± 1.9 | 8.3 ± 1.2 |
Experimental Protocol
Materials:
-
This compound
-
Selected cell lines
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis (Western Blot)
Western blotting is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in cellular signaling pathways, such as the MAPK and NF-κB pathways.
MAPK Signaling Pathway
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. This compound may exert its effects by modulating the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.
Caption: MAPK signaling pathway with potential points of inhibition by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. This compound's anti-inflammatory effects may be mediated through the inhibition of this pathway.
Caption: NF-κB signaling pathway with potential points of inhibition by this compound.
Experimental Protocol
Materials:
-
This compound
-
Selected cell lines
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for various time points or at different concentrations.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's efficacy. By systematically assessing its impact on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Consistent and reproducible data generated from these assays are crucial for advancing this compound through the drug discovery and development pipeline.
Gomisin D in Animal Models of Myocardial Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant cardioprotective properties. Preclinical studies utilizing animal models of myocardial injury have demonstrated its potential to mitigate cardiac damage through various mechanisms, including the inhibition of oxidative stress, calcium overload, and the improvement of mitochondrial energy metabolism. This document provides a detailed overview of the administration of this compound in a key animal model of myocardial injury, summarizing the quantitative data and providing standardized experimental protocols to aid in the design and execution of further research.
Data Presentation: Efficacy of this compound in a Mouse Model of Myocardial Injury
The following table summarizes the key findings from a study investigating the effects of this compound in an isoproterenol (ISO)-induced myocardial injury model in mice. This model is widely used to screen for cardioprotective agents as it recapitulates key aspects of myocardial damage seen in ischemic heart disease.
| Parameter | Animal Model | Treatment Protocol | Key Quantitative Outcomes | Reference |
| This compound | Male C57BL/6J mice | Isoproterenol (ISO) at 20 mg/kg, subcutaneous injection, once daily for 7 days to induce myocardial injury. This compound administered orally at 10 and 20 mg/kg, once daily for 7 days, 2 hours before each ISO injection. | - Decreased Serum Cardiac Biomarkers: - Brain Natriuretic Peptide (BNP) - Atrial Natriuretic Peptide (ANP) - Creatine Kinase-MB (CK-MB) - Cardiac Troponin T (cTn-T)- Inhibited Myocardial Hypertrophy - Reduced Histopathological Alterations | Chen et al., 2024[1][2][3] |
Experimental Protocols
Isoproterenol-Induced Myocardial Injury Animal Model
This protocol describes the induction of myocardial injury in mice using isoproterenol, a non-selective β-adrenergic agonist that causes cardiac stress and damage.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
This compound (high purity)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Animal handling and injection equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Control Group: Receives vehicle only.
-
ISO Model Group: Receives ISO and vehicle.
-
This compound Low Dose Group: Receives ISO and this compound (10 mg/kg).
-
This compound High Dose Group: Receives ISO and this compound (20 mg/kg).
-
-
Drug Preparation:
-
Prepare a fresh solution of isoproterenol in sterile saline on each day of administration.
-
Suspend this compound in the vehicle to the desired concentrations (10 mg/kg and 20 mg/kg).
-
-
Administration:
-
Administer this compound or vehicle orally (by gavage) to the respective groups once daily for 7 consecutive days.
-
Two hours after the administration of this compound or vehicle, induce myocardial injury by subcutaneous injection of isoproterenol (20 mg/kg) in the designated groups. The control group should receive a subcutaneous injection of saline.
-
-
Monitoring: Monitor the animals daily for any signs of distress or mortality.
-
Sample Collection: 24 hours after the final administration of ISO, euthanize the animals. Collect blood samples via cardiac puncture for serum biomarker analysis. Harvest the hearts for histopathological examination and other molecular analyses.
Assessment of Cardioprotective Effects
a) Serum Biomarker Analysis:
-
Centrifuge the collected blood to separate the serum.
-
Use commercially available ELISA kits to quantify the levels of BNP, ANP, CK-MB, and cTn-T in the serum according to the manufacturer's instructions.
b) Histopathological Examination:
-
Fix the harvested hearts in 10% neutral buffered formalin.
-
Embed the hearts in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess for myocardial fiber structure, inflammatory cell infiltration, and necrosis.
-
Use Masson's trichrome staining to evaluate the extent of myocardial fibrosis.
Visualizations
Signaling Pathway of this compound in Myocardial Protection
Caption: Protective signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for this compound in vivo study.
Conclusion
This compound demonstrates significant cardioprotective effects in the isoproterenol-induced myocardial injury mouse model. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound and other natural compounds for the treatment of cardiac diseases. Further studies are warranted to elucidate the detailed molecular mechanisms and to evaluate its efficacy in other preclinical models of myocardial injury, such as ischemia-reperfusion models.
References
Application Note: A Rapid and Sensitive UPLC-MS/MS Method for the Quantification of Gomisin D in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gomisin D is a lignan compound isolated from Fructus Schisandra, which has demonstrated potential as an antidiabetic and anti-Alzheimer's agent.[1][2] As research into the therapeutic applications of this compound progresses, a robust and reliable method for its quantification in biological matrices is essential for pharmacokinetic and bioavailability studies. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid and sensitive detection of this compound in plasma.
The described method utilizes a simple protein precipitation for sample preparation and a gradient elution on a C18 column for chromatographic separation. Detection is achieved using an electrospray ionization source in positive ion mode with multiple reaction monitoring (MRM), ensuring high selectivity and sensitivity. This method has been successfully applied to pharmacokinetic studies in rats, providing valuable data for preclinical development.[1][2]
Experimental Protocols
1. Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
Nomilin (Internal Standard, IS) (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (HPLC grade)
-
Control plasma (e.g., rat plasma)
2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters XEVO TQ-S) equipped with an electrospray ionization (ESI) source
-
Analytical column: BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
3. Preparation of Standard Solutions
-
Stock Solutions: Prepare stock solutions of this compound and Nomilin (IS) in acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with acetonitrile to create working standards for the calibration curve.
-
IS Working Solution: Dilute the Nomilin stock solution with acetonitrile to a final concentration of 50 ng/mL.
4. Sample Preparation
A protein precipitation method is employed for plasma sample preparation.[1][2][3]
-
Thaw plasma samples to room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the IS working solution (50 ng/mL Nomilin).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the mixture at 14,900 x g for 10 minutes.[4]
-
Transfer the supernatant to an autosampler vial.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system for analysis.[4]
5. UPLC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: A gradient elution is used to separate this compound and the IS.[1][2]
-
Mass Spectrometry Conditions: The mass spectrometer is operated in positive ion mode with electrospray ionization. The transitions for this compound and the IS are monitored using MRM.[2]
Data Presentation
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC System | |
| Column | BEH C18, 2.1 mm × 50 mm, 1.7 µm[1][2] |
| Mobile Phase A | Water with 0.1% formic acid[1][2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 2 µL[4][6] |
| Column Temperature | 40 °C[5] |
| Gradient Elution Program | |
| 0 min | 40% B[5] |
| 0-2 min | 40-100% B[5] |
| 2-2.5 min | 100% B[5] |
| 2.5-2.6 min | 100-40% B[5] |
| 2.6-3.5 min | 40% B |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | |
| This compound | m/z 531.2 → 383.1[2] |
| Nomilin (IS) | m/z 515.3 → 161.0[2] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 4000 ng/mL[2] |
| Correlation Coefficient (R²) | > 0.993[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5] |
| Intra-day Precision (RSD) | ≤ 3.51%[5] |
| Inter-day Precision (RSD) | ≤ 5.41%[5] |
| Accuracy | 93.0% - 104.1%[4] |
| Extraction Recovery | 79.2% - 86.3%[2] |
| Stability (RSD) | 1.5% - 10.2% (room temp for 12h, 4°C for 24h, -20°C for 15 days, 3 freeze-thaw cycles)[7] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (n=12)
| Parameter | Intravenous (5 mg/kg) | Intragastric (50 mg/kg) |
| Tmax (h) | 0.083 ± 0.0 | 0.5 ± 0.2 |
| Cmax (µg/L) | 2801.4 ± 498.5 | 349.5 ± 98.6 |
| t1/2 (h) | 5.0 ± 1.1 | 5.2 ± 1.3 |
| AUC(0-t) (µg L/h) | 3136.2 ± 548.7 | 3373.1 ± 612.4 |
| AUC(0-∞) (µg L/h) | 3261.1 ± 600.0 | 3508.9 ± 645.8 |
| V (L/kg) | 11.2 ± 2.6 | - |
| CL (L/h/kg) | 1.6 ± 0.3 | - |
| Bioavailability (F) | - | 107.6% |
Data presented as mean ± SD. Data sourced from Zheng et al., 2019.
Visualizations
Caption: Plasma sample preparation workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Gomisin D: A Promising Agent for Attenuating Cardiac Hypertrophy in H9C2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to various cardiovascular diseases. However, sustained hypertrophy can lead to heart failure. Recent in vitro studies have highlighted the potential of Gomisin D, a lignan isolated from Schisandra chinensis, in mitigating cardiac hypertrophy. This application note details the treatment protocol for utilizing this compound in H9C2 cardiomyocyte hypertrophy studies, based on findings that demonstrate its efficacy in inhibiting isoproterenol-induced cellular enlargement through the modulation of oxidative stress and calcium overload.[1][2]
Experimental Protocols
This section outlines the detailed methodologies for investigating the effects of this compound on H9C2 cell hypertrophy.
H9C2 Cell Culture and Hypertrophy Induction
-
Cell Line: H9C2 rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Hypertrophy: To induce a hypertrophic response, H9C2 cells are stimulated with a final concentration of 10 µM isoproterenol (ISO) for 24-48 hours.
This compound Treatment
-
Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: H9C2 cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before the addition of isoproterenol. The final concentration of DMSO in the culture medium should be kept constant across all groups, including controls, and should not exceed a level that affects cell viability (typically ≤ 0.1%).
Assessment of Cellular Hypertrophy
a) Measurement of Cell Surface Area:
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the actin cytoskeleton with a fluorescently labeled phalloidin solution (e.g., FITC-phalloidin) for 30-60 minutes at room temperature.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of individual cells using image analysis software (e.g., ImageJ). An increase in cell surface area is indicative of hypertrophy.
b) Quantification of Hypertrophic Markers:
-
RNA Isolation and qRT-PCR: Isolate total RNA from the treated cells. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Protein Analysis (Western Blot): Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against ANP and BNP, followed by incubation with appropriate secondary antibodies. Visualize and quantify the protein bands.
Mechanistic Studies
a) Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, wash the H9C2 cells with PBS.
-
Incubate the cells with a 10 µM solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the level of intracellular ROS.
b) Measurement of Intracellular Calcium (Ca2+) Levels:
-
Load the H9C2 cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), for 30-60 minutes at 37°C.
-
Wash the cells with a calcium-free buffer to remove the extracellular dye.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence imaging system or a plate reader. Changes in fluorescence intensity reflect alterations in intracellular calcium concentration.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experiments, demonstrating the anti-hypertrophic effect of this compound.
| Treatment Group | Mean Cell Surface Area (µm²) | Fold Change vs. ISO |
| Control | Baseline | - |
| Isoproterenol (ISO) | Increased | 1.0 |
| ISO + this compound (Low Conc.) | Reduced | < 1.0 |
| ISO + this compound (High Conc.) | Significantly Reduced | << 1.0 |
| Treatment Group | Relative ANP mRNA Expression | Relative BNP mRNA Expression |
| Control | 1.0 | 1.0 |
| Isoproterenol (ISO) | > 1.0 | > 1.0 |
| ISO + this compound | Decreased vs. ISO | Decreased vs. ISO |
| Treatment Group | Relative DCF Fluorescence | Relative Fura-2 Fluorescence |
| Control | 100% | 100% |
| Isoproterenol (ISO) | > 100% | > 100% |
| ISO + this compound | Reduced vs. ISO | Reduced vs. ISO |
Visualizations
Signaling Pathway of this compound in H9C2 Cell Hypertrophy
Caption: this compound inhibits isoproterenol-induced H9C2 cell hypertrophy.
Experimental Workflow for this compound Treatment in H9C2 Cells
Caption: Workflow for studying this compound's effect on H9C2 hypertrophy.
References
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Gomisin D and Related Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D is a lignan compound isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine. Lignans from Schisandra chinensis, including various Gomisins, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These biological activities are often attributed to their ability to modulate key intracellular signaling pathways. Western blot analysis is a fundamental technique employed to investigate the molecular mechanisms underlying the effects of these compounds, specifically by detecting changes in the expression and phosphorylation status of key signaling proteins.
These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to study the impact of this compound and related lignans on critical signaling cascades, including the NF-κB, PI3K/Akt, and MAPK pathways. While specific data on this compound's effects on these pathways is still emerging, the information presented here is based on extensive research on closely related Gomisins, offering a robust framework for investigation.
Key Signaling Pathways Affected by Gomisins
Gomisins have been demonstrated to influence several interconnected signaling pathways that are crucial for cell survival, proliferation, inflammation, and apoptosis.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and immunity. Studies on Gomisin M2 and Gomisin N have shown that these compounds can inhibit the activation of NF-κB.[4][5] This is often achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][6]
-
PI3K/Akt Signaling Pathway: This pathway is critical for cell survival, growth, and proliferation. Gomisin N has been shown to inhibit the PI3K/Akt pathway by decreasing the phosphorylation of key components like PI3K and Akt.[7] This inhibitory action is often associated with the anti-cancer properties of these compounds.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a wide range of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Research indicates that Gomisin J and Gomisin N can block the phosphorylation of p38 MAPK, ERK1/2, and JNK, contributing to their anti-inflammatory effects.[3]
Quantitative Data Summary
The following tables summarize the observed effects of various Gomisins on key signaling proteins as determined by Western blot analysis in different experimental models. This data provides a basis for comparative analysis and hypothesis generation for studies on this compound.
Table 1: Effect of Gomisins on the NF-κB Signaling Pathway
| Gomisin | Model System | Target Protein | Observed Effect | Reference |
| Gomisin M2 | TNF-α/IFN-γ-stimulated HaCaT cells | p-STAT1 | ↓ | [4] |
| IκBα degradation | Inhibited | [4][6] | ||
| Nuclear NF-κB p65 | ↓ | [4][6] | ||
| Gomisin N | TNF-α-stimulated HeLa cells | IKKα activation | Inhibited | [5] |
| NF-κB activation | Inhibited | [5] |
Table 2: Effect of Gomisins on the PI3K/Akt Signaling Pathway
| Gomisin | Model System | Target Protein | Observed Effect | Reference |
| Gomisin N | HepG2 and HCCLM3 liver cancer cells | p-PI3K (p85 Tyr458) | ↓ | [7] |
| p-Akt (Ser473) | ↓ | [7] | ||
| Gomisin A | Ovarian cancer cells (in combination with Paclitaxel) | PI3K | ↓ | [1] |
| Akt | ↓ | [1] | ||
| p-Akt | ↓ | [1] |
Table 3: Effect of Gomisins on the MAPK Signaling Pathway
| Gomisin | Model System | Target Protein | Observed Effect | Reference |
| Gomisin J | LPS-stimulated Raw 264.7 macrophages | p-p38 MAPK | ↓ | [3] |
| p-ERK1/2 | ↓ | [3] | ||
| p-JNK | ↓ | [3] | ||
| Gomisin N | LPS-stimulated Raw 264.7 macrophages | p-p38 MAPK | ↓ | [3] |
| p-ERK1/2 | ↓ | [3] | ||
| p-JNK | ↓ | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB Pathway Activation
This protocol is designed to assess the effect of this compound on the activation of the NF-κB pathway in cultured cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages).
1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour. c. Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 15-30 minutes to induce NF-κB activation.
2. Protein Extraction: a. For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. For cytoplasmic and nuclear fractions, use a nuclear extraction kit according to the manufacturer's instructions.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Electrotransfer: a. Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Rabbit anti-phospho-IκBα (Ser32)
- Rabbit anti-IκBα
- Rabbit anti-phospho-NF-κB p65 (Ser536)
- Rabbit anti-NF-κB p65
- Mouse anti-β-actin (for cytoplasmic loading control)
- Rabbit anti-Lamin B1 (for nuclear loading control) c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Capture the image using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the total protein levels to the loading control.
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK Pathways
This protocol outlines the procedure for analyzing the effects of this compound on the PI3K/Akt and MAPK signaling pathways.
1. Cell Culture and Treatment: a. Culture cells and treat with this compound as described in Protocol 1. The stimulation time may need to be optimized (typically 15-60 minutes).
2. Protein Extraction and Quantification: a. Prepare whole-cell lysates and quantify protein concentration as described in Protocol 1.
3. SDS-PAGE and Electrotransfer: a. Perform SDS-PAGE and protein transfer as described in Protocol 1.
4. Immunoblotting: a. Block the membrane as described in Protocol 1. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- For PI3K/Akt Pathway:
- Rabbit anti-phospho-PI3K p85 (Tyr458)
- Rabbit anti-PI3K p85
- Rabbit anti-phospho-Akt (Ser473)
- Rabbit anti-Akt
- For MAPK Pathway:
- Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
- Rabbit anti-p38 MAPK
- Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
- Rabbit anti-ERK1/2
- Rabbit anti-phospho-JNK (Thr183/Tyr185)
- Rabbit anti-JNK
- Mouse anti-β-actin (for loading control) c. Wash and incubate with secondary antibodies as described in Protocol 1.
5. Detection and Analysis: a. Detect and analyze the protein bands as described in Protocol 1.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits PI3K/Akt and MAPK signaling.
Experimental Workflow Diagram
Caption: Western Blot experimental workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gomisin D Preparation in DMSO for In Vitro Experiments
1. Introduction
Gomisin D is a bioactive lignan compound isolated from the fruit of Schisandra chinensis (Fructus Schisandrae).[1][2] It has garnered significant interest within the scientific community for its potential therapeutic properties, including neuroprotective effects relevant to Alzheimer's disease and cardioprotective capabilities.[1][3][4] Like many natural products, this compound exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent for in vitro biological assays. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose, enabling researchers to prepare concentrated stock solutions for subsequent dilution in cell culture media.[2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation, storage, and application of this compound in DMSO for various in vitro experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility, accuracy, and the integrity of the results.
2. Properties and Solubility of this compound
Understanding the physicochemical properties of this compound is the first step in its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₈H₃₄O₁₀ | [2] |
| Molecular Weight | 530.57 g/mol | [2][6] |
| CAS Number | 60546-10-3 | [2] |
| Appearance | Off-white to light yellow crystalline powder | [2] |
| Purity | >98% (Recommended for biological assays) | - |
This compound is readily soluble in DMSO, as well as other organic solvents like ethanol, methanol, chloroform, and acetone.[2][5] However, solubility in DMSO can vary between suppliers and based on the purity of both the compound and the solvent. It is critical to use anhydrous, high-purity DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.[1]
Table 2: Reported Solubility of this compound in DMSO
| Reported Solubility | Molar Equivalent | Source | Notes |
|---|---|---|---|
| 100 mg/mL | ~188.5 mM | MedchemExpress[1] | Requires sonication. Use of newly opened, non-hygroscopic DMSO is critical. |
| 9 mg/mL | ~17.0 mM | Proteintech[7] | - |
| 10 mM | 5.3 mg/mL | GlpBio[8] | - |
3. Protocols for Preparation and Storage
3.1. Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution, which can be serially diluted for various experiments.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 530.57 g/mol x 1000 = 53.06 mg
-
Weighing: Accurately weigh 53.06 mg of this compound powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also aid dissolution but should be done cautiously to avoid degradation.[1][8]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
Table 3: Mass of this compound Required for Common Stock Concentrations (for 1 mL Volume)
| Desired Stock Concentration | Required Mass (mg) |
|---|---|
| 10 mM | 5.31 mg |
| 20 mM | 10.61 mg |
| 50 mM | 26.53 mg |
| 100 mM | 53.06 mg |
3.2. Protocol: Storage and Handling of Stock Solutions
Proper storage is essential to maintain the stability and activity of this compound.
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[8]
-
Storage Temperature: Store the aliquots protected from light at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
-
Thawing: When needed, thaw an aliquot at room temperature or in a 37°C water bath just before use. Vortex briefly before making dilutions. Do not refreeze a thawed aliquot.
4. Application Protocols for In Vitro Assays
4.1. Protocol: Preparation of Working Solutions for Cell Culture
The DMSO stock solution must be diluted in cell culture medium to achieve the final desired concentrations for treating cells.
Key Consideration: The final concentration of DMSO in the culture medium should be kept as low as possible, typically ≤0.5%, as higher concentrations can induce cytotoxicity, anti-proliferative, or anti-inflammatory effects, confounding the experimental results.[9][10][11] A vehicle control (medium with the same final DMSO concentration as the highest dose of this compound) must always be included in experiments.
Procedure (Example: Diluting a 100 mM stock to a 100 µM working solution):
-
Perform a 1:100 intermediate dilution by adding 2 µL of the 100 mM stock solution to 198 µL of sterile culture medium. This results in a 1 mM solution.
-
Perform a final 1:10 dilution by adding 100 µL of the 1 mM intermediate solution to 900 µL of culture medium in the well of a culture plate. This results in a final concentration of 100 µM this compound. The final DMSO concentration will be 0.1%.
-
Prepare other concentrations using serial dilutions from the intermediate stock. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
4.2. Example Protocol: Cell Viability MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Procedure:
-
Cell Seeding: Seed cells (e.g., H9C2, SH-SY5Y, SKOV3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (prepared as in Protocol 4.1). Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
5. Signaling Pathways Modulated by this compound and Related Lignans
Research suggests that the biological effects of this compound and related compounds from S. chinensis are mediated through the modulation of key cellular signaling pathways, particularly those related to oxidative stress and cell survival. One central pathway is the PI3K/Akt/Nrf2 axis.[3][12][13]
-
PI3K/Akt Pathway: This is a pro-survival pathway that, when activated, can phosphorylate and inactivate GSK3β.
-
Nrf2 Signaling: In unstressed cells, the transcription factor Nrf2 is held in the cytoplasm by Keap1. Upon activation (e.g., via the PI3K/Akt pathway which prevents GSK3β from marking Nrf2 for degradation), Nrf2 translocates to the nucleus.
-
Antioxidant Response: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their expression and protecting the cell from oxidative damage.
This compound and related lignans are proposed to exert their neuroprotective and cytoprotective effects by activating this pathway, thereby enhancing the cell's endogenous antioxidant defenses.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 60546-10-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound | 60546-10-3 [amp.chemicalbook.com]
- 6. This compound | C28H34O10 | CID 5317799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 8. glpbio.com [glpbio.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Neuroprotective Effects of Gomisin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a lignan isolated from Schisandra chinensis, is recognized as a potential agent against Alzheimer's disease and diabetes.[1] While direct and extensive research on the neuroprotective effects of this compound in animal models is still emerging, studies on related gomisin compounds, such as Gomisin A, B, J, and N, provide a strong rationale and established methodologies for investigating its therapeutic potential.[2][3][4][5][6] These studies have demonstrated significant neuroprotective activities in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia, suggesting that this compound may exert similar beneficial effects.
These application notes provide a comprehensive overview of relevant animal models and detailed experimental protocols adapted from studies on other gomisin compounds. The methodologies outlined below can serve as a robust starting point for evaluating the neuroprotective efficacy of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the specific neuroprotective mechanisms of this compound. Based on successful studies with other gomisins, the following models are recommended:
-
Alzheimer's Disease Models:
-
APP/PS1 Transgenic Mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.[2][7]
-
Neurotoxin-Induced Models: Intracerebroventricular injection of streptozotocin or Aβ oligomers can be used to induce sporadic forms of Alzheimer's-like pathology and cognitive impairment in rodents.
-
-
Cerebral Ischemia/Reperfusion (Stroke) Models:
-
Parkinson's Disease Models:
-
Neurotoxin-Based Models: Systemic administration of toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) selectively destroys dopaminergic neurons in the substantia nigra, replicating the primary pathology of Parkinson's disease.[10][11]
-
Genetic Models: Transgenic mice expressing mutated human α-synuclein (e.g., A53T) develop progressive motor deficits and α-synuclein pathology.[12][13]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the neuroprotective effects of various gomisin compounds, offering potential benchmarks for this compound research.
Table 1: Effects of Gomisin B on Cognitive Function in APP/PS1 Mice [2]
| Treatment Group | Escape Latency (s) in Morris Water Maze | Platform Crossings in Morris Water Maze |
| Wild-Type | 20.5 ± 3.2 | 4.8 ± 0.7 |
| APP/PS1 Model | 45.1 ± 5.8 | 1.5 ± 0.5 |
| Gomisin B (20 mg/kg) | 28.3 ± 4.1 | 3.2 ± 0.6 |
| Gomisin B + Osthole | 22.1 ± 3.5 | 4.1 ± 0.8 |
Table 2: Neuroprotective Effects of Gomisin J in a Rat MCAO/R Model [4][8]
| Treatment Group | Neurological Score | Infarct Volume (%) | Brain Water Content (%) |
| Sham | 0 | 0 | 78.5 ± 0.4 |
| MCAO/R Model | 3.8 ± 0.5 | 45.2 ± 3.1 | 82.1 ± 0.6 |
| Gomisin J (20 mg/kg) | 2.5 ± 0.4 | 28.7 ± 2.5 | 80.2 ± 0.5 |
| Gomisin J (40 mg/kg) | 1.8 ± 0.3 | 19.5 ± 2.1 | 79.1 ± 0.4 |
| Gomisin J (80 mg/kg) | 1.2 ± 0.2 | 10.3 ± 1.8 | 78.8 ± 0.3 |
Table 3: Effects of Gomisin N on Oxidative Stress Markers in an Alzheimer's Disease Model [3]
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) |
| Control | 125.4 ± 10.2 | 2.1 ± 0.3 |
| AD Model | 78.2 ± 8.5 | 5.8 ± 0.6 |
| Gomisin N (10 mg/kg) | 105.6 ± 9.8 | 3.5 ± 0.4 |
| Gomisin N (20 mg/kg) | 118.9 ± 11.1 | 2.7 ± 0.3 |
Experimental Protocols
Protocol 1: Evaluation of this compound in an APP/PS1 Mouse Model of Alzheimer's Disease
Objective: To assess the effect of this compound on cognitive deficits, Aβ pathology, and neuronal apoptosis in APP/PS1 transgenic mice.
Materials:
-
APP/PS1 transgenic mice (7 months old) and wild-type littermates.[2]
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Morris Water Maze apparatus.
-
Thioflavin-S, primary antibodies against Aβ, BACE1, cleaved caspase-3, and secondary antibodies.
-
ELISA kits for Aβ40 and Aβ42.
-
Reagents for RT-qPCR.
Procedure:
-
Animal Grouping and Dosing:
-
Divide mice into four groups: Wild-type + Vehicle, APP/PS1 + Vehicle, APP/PS1 + this compound (low dose, e.g., 10 mg/kg), APP/PS1 + this compound (high dose, e.g., 20 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for 8 weeks.
-
-
Behavioral Testing (Morris Water Maze):
-
Conduct the Morris Water Maze test during the last week of treatment to assess spatial learning and memory.
-
Record escape latency to find the hidden platform over 5 consecutive days.
-
On day 6, perform a probe trial without the platform and record the time spent in the target quadrant and the number of platform crossings.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize mice and perfuse with saline.
-
Collect brain tissues. Hemisect one hemisphere for histology and snap-freeze the other for biochemical analysis.
-
-
Histopathological Analysis:
-
Perform Thioflavin-S staining on brain sections to visualize Aβ plaques.
-
Conduct immunohistochemistry for Aβ, BACE1, and cleaved caspase-3 to assess amyloid pathology and apoptosis.
-
-
Biochemical Analysis:
-
Measure Aβ40 and Aβ42 levels in brain homogenates using ELISA kits.
-
Perform RT-qPCR to analyze the expression of genes related to Aβ production and clearance (e.g., BACE1, APP).
-
Protocol 2: Evaluation of this compound in a Rat MCAO/R Model of Stroke
Objective: To determine the neuroprotective effect of this compound against cerebral ischemia/reperfusion injury.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).[8]
-
This compound.
-
Anesthetic (e.g., isoflurane or sodium pentobarbital).[14]
-
Silicone-coated monofilament for MCAO.
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.
-
TUNEL assay kit for apoptosis detection.
-
Antibodies for Western blotting (e.g., Bcl-2, Bax, cleaved caspase-3, Nrf2, HO-1).
Procedure:
-
MCAO/R Surgery:
-
Anesthetize the rats and expose the common carotid artery.
-
Introduce a silicone-coated monofilament into the internal carotid artery to occlude the middle cerebral artery.
-
After 90-120 minutes of occlusion, withdraw the filament to allow reperfusion.[9]
-
-
Animal Grouping and Dosing:
-
Groups: Sham-operated, MCAO/R + Vehicle, MCAO/R + this compound (e.g., 20, 40, 80 mg/kg).[8]
-
Administer this compound or vehicle intraperitoneally or orally immediately after reperfusion.
-
-
Neurological Deficit Scoring:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0-4 scale).
-
-
Infarct Volume Measurement:
-
At 24 or 48 hours, euthanize the rats and collect the brains.
-
Slice the brain and stain with 2% TTC solution.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
-
Histological and Molecular Analysis:
-
Perform TUNEL staining on brain sections from the ischemic penumbra to quantify apoptotic cells.
-
Conduct Western blot analysis on brain tissue homogenates to measure the expression of proteins involved in apoptosis (Bcl-2, Bax, cleaved caspase-3) and oxidative stress pathways (Nrf2, HO-1).[4]
-
Signaling Pathways and Visualizations
Based on studies with related gomisins, this compound may exert its neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized Nrf2 signaling pathway for this compound.
Caption: Potential PI3K/Akt signaling pathway for this compound.
Conclusion
While further direct studies are necessary to fully elucidate the neuroprotective profile of this compound, the established methodologies and positive results from studies on related gomisin compounds provide a solid foundation for future research. The protocols and data presented here offer a comprehensive guide for researchers to design and execute robust preclinical studies to evaluate this compound as a potential therapeutic agent for neurodegenerative diseases and stroke.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multifunctional Gomisin B enhances cognitive function in APP/PS1 transgenic mice by regulating Aβ clearance and neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N attenuated cerebral ischemia-reperfusion injury through inhibition of autophagy by activating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. limav.org [limav.org]
- 8. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 12. Generation of G51D and 3D mice reveals decreased α-synuclein tetramer-monomer ratios promote Parkinson's disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New mouse model mimics progression of Parkinson’s disease [blogs.bcm.edu]
- 14. Frontiers | Dl-3-N-Butylphthalide Promotes Angiogenesis in an Optimized Model of Transient Ischemic Attack in C57BL/6 Mice [frontiersin.org]
Unveiling the Depigmenting Potential of Gomisin D: Protocols for Assessing Melanin Content
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the impact of Gomisin D, a lignan found in Schisandra chinensis, on melanin content and its underlying molecular mechanisms. The following methodologies are designed for in vitro studies, primarily utilizing B16F10 mouse melanoma cells, a well-established model for melanogenesis research.
I. Overview of this compound's Anti-Melanogenic Properties
This compound has been identified as a potent inhibitor of melanogenesis.[1][2][3] Studies have demonstrated its ability to significantly reduce intracellular melanin content and tyrosinase activity in melanocytes stimulated with α-melanocyte-stimulating hormone (α-MSH).[1][2][3] The primary mechanism of action involves the downregulation of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).[1][2][3] This inhibitory effect is mediated through the suppression of the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway, which are upstream regulators of the master melanogenic transcription factor, MITF.[1][2]
A related compound, Gomisin N, also exhibits anti-melanogenic properties but appears to function through different signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways.[4][5][6][7] Understanding these distinct mechanisms is crucial for the development of targeted therapies for hyperpigmentation disorders.
II. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and the related Gomisin N on key markers of melanogenesis.
Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity
| Treatment | Melanin Content (% of α-MSH control) | Intracellular Tyrosinase Activity (% of α-MSH control) | Reference |
| α-MSH | 100% | 100% | [1] |
| α-MSH + this compound | Significantly decreased | Significantly decreased | [1] |
Note: Specific percentage inhibition values for this compound were not provided in the abstract. The effect was described as a "marked" and "significant" decrease.
Table 2: Effect of Gomisin N on Melanin Content and Key Melanogenic Proteins
| Treatment | Melanin Content (% of control) | MITF Protein Level | Tyrosinase Protein Level | TRP-1 Protein Level | TRP-2 Protein Level | Reference |
| Control | 100% | 100% | 100% | 100% | 100% | [4] |
| Gomisin N (dose-dependent) | Decreased | Decreased | Decreased | Decreased | Decreased | [4] |
Note: Gomisin N's effects were shown to be dose-dependent. For detailed quantitative data, refer to the full publication.[4]
III. Experimental Protocols
Protocol 1: Assessment of Intracellular Melanin Content
This protocol details the steps to quantify the melanin content in B16F10 melanoma cells treated with this compound.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 2.5 x 104 cells/well and incubate for 24 hours.[8]
-
Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of α-MSH (typically 100 nM) for 48-72 hours.[8][9] A vehicle control (DMSO) should be included.
-
Cell Lysis: After incubation, wash the cells with PBS and harvest the cell pellets. Solubilize the pellets in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.[10]
-
Quantification: Measure the absorbance of the lysate at 405 nm or 470 nm using a spectrophotometer.[8][11] The melanin content can be normalized to the total protein content of each sample.
Protocol 2: Intracellular Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, within the cells.
Materials:
-
Treated B16F10 cell pellets (from Protocol 1)
-
Lysis buffer (e.g., 0.5% Triton X-100 in PBS)
-
L-DOPA (1 mg/mL)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Lysis: Lyse the treated cell pellets with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Enzyme Reaction: In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA solution.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.[12]
Protocol 3: Western Blot Analysis for Melanogenesis-Related Proteins
This protocol is used to assess the protein expression levels of key players in the melanogenesis signaling pathway.
Materials:
-
Treated B16F10 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (MITF, Tyrosinase, TRP-1, TRP-2, p-PKA, PKA, p-CREB, CREB, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system. The expression levels can be quantified by densitometry and normalized to a loading control like β-actin.
IV. Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound and Gomisin N.
Caption: Experimental workflow for assessing this compound's impact.
Caption: this compound's inhibitory mechanism on the PKA/CREB pathway.
References
- 1. Comparative study of the photo-protective and anti-melanogenic properties of this compound, J and O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the photo‑protective and anti‑melanogenic properties of this compound, J and O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-melanogenic effect of gomisin N from Schisandra chinensis (Turcz.) Baillon (Schisandraceae) in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N inhibits melanogenesis ... preview & related info | Mendeley [mendeley.com]
- 8. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Melanin Content and Cell Viability Analyses [bio-protocol.org]
- 11. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 12. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TUNEL Staining in Gomisin D Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a lignan isolated from Schisandra chinensis, has garnered interest for its potential therapeutic properties, including its anti-cancer activities. A key mechanism underlying its cytotoxic effects on cancer cells is the induction of apoptosis, or programmed cell death. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used and sensitive method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[1][2][3] This document provides detailed application notes and protocols for the analysis of apoptosis in this compound-treated cells using TUNEL staining.
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled deoxyuridine triphosphates (dUTPs) to the 3'-hydroxyl ends of fragmented DNA.[4] These incorporated nucleotides can be labeled with a fluorophore for direct detection by fluorescence microscopy or flow cytometry, or with a reporter molecule like biotin for indirect detection.[5] This technique allows for the quantification and visualization of apoptotic cells within a cell population.
Data Presentation
| Treatment | Concentration | % Apoptotic Cells (Annexin V Positive) |
| Control | - | 4.4% |
| Gomisin N alone | 100 µM | 10.1% |
| TRAIL alone | 100 ng/ml | 14.7% |
| Gomisin N + TRAIL | 100 µM + 100 ng/ml | 66.1% |
| Data adapted from a study on Gomisin N in HeLa cells, where apoptosis was quantified using Annexin V-FITC staining.[6] |
Experimental Protocols
This section provides a comprehensive protocol for cell culture, treatment with this compound, and subsequent analysis of apoptosis using a fluorescence-based TUNEL assay.
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest (e.g., HeLa, U937)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates with coverslips for microscopy or 96-well plates for plate reader analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
-
This compound Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0, 10, 25, 50, 100 µM) and a time-course experiment (e.g., 12, 24, 48 hours).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period.
-
TUNEL Staining Protocol (Fluorescence Microscopy)
This protocol is based on a typical commercially available TUNEL assay kit. Refer to the manufacturer's instructions for specific details and reagent concentrations.
Materials:
-
This compound-treated cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (Fixation Solution)
-
0.25% Triton™ X-100 in PBS (Permeabilization Solution)
-
TUNEL Assay Kit containing:
-
Equilibration Buffer
-
Terminal deoxynucleotidyl Transferase (TdT)
-
Fluorescently labeled dUTP (e.g., FITC-dUTP)
-
Labeling Safe Buffer
-
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
After treatment, remove the medium and wash the cells on coverslips twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to permeabilize the nuclear membrane.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Equilibration:
-
Apply Equilibration Buffer to the cells and incubate for 10 minutes at room temperature.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture by adding TdT enzyme to the fluorescently labeled dUTP solution in the labeling buffer, as per the kit's instructions.
-
Remove the Equilibration Buffer and add the TUNEL reaction mixture to the cells on the coverslips.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Stopping the Reaction:
-
Stop the reaction by washing the cells three times with PBS for 5 minutes each.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will show bright green/red fluorescence in the nucleus, while all cell nuclei will be stained blue by DAPI/Hoechst.
-
-
Quantification:
-
Capture images from several random fields for each treatment condition.
-
Quantify the percentage of apoptotic cells by dividing the number of TUNEL-positive nuclei by the total number of nuclei (counterstained) and multiplying by 100.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for TUNEL staining of this compound treated cells.
This compound-Induced Apoptotic Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 5. sileks.com [sileks.com]
- 6. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Gomisin D Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gomisin D. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist you in overcoming challenges with this compound's low aqueous solubility for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: The main challenge with this compound is its poor water solubility, which is predicted to be around 0.049 g/L.[1] This low solubility can lead to poor absorption and low bioavailability after oral administration, making it difficult to achieve therapeutic concentrations in preclinical studies.[2] Additionally, this compound and other Schisandra lignans can be prone to degradation in the gastrointestinal tract due to varying pH levels and enzymatic activity.[2]
Q2: What are the most common strategies to enhance the solubility of this compound?
A2: Several effective strategies can be employed to improve the solubility and bioavailability of this compound. These include:
-
Co-solvent Systems: Using a mixture of solvents to increase solubility.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase surface area and dissolution rate.
-
Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier at the molecular level.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in an aqueous environment.
Q3: Which formulation strategy is best for my in vivo study?
A3: The choice of formulation depends on several factors, including the desired route of administration, the required dose, and the specific animal model. For initial screening studies, a simple co-solvent system might be sufficient. For studies requiring higher bioavailability or a more stable formulation, advanced techniques like nanosuspensions, solid dispersions, or SEDDS may be more appropriate. It is often necessary to screen several formulations to find the most effective one for your specific application.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solutions
Problem: My this compound formulation is precipitating out of solution upon dilution with an aqueous medium (e.g., water, saline, or cell culture media).
Possible Causes and Solutions:
| Cause | Solution |
| Exceeded Solubility Limit | The concentration of this compound in your stock solution or final dilution is too high for the chosen solvent system. Refer to the solubility data tables below and consider reducing the concentration. |
| Inadequate Solvent System | The chosen co-solvent system is not robust enough to maintain this compound in solution upon dilution. Try increasing the proportion of the organic co-solvent (e.g., DMSO, ethanol) or adding a surfactant (e.g., Tween 80, Cremophor EL). |
| pH Effects | The pH of the aqueous medium may be affecting the stability of your formulation. While this compound is essentially neutral, pH shifts can impact the stability of some formulations.[1] Consider buffering your final solution. |
| Temperature Effects | A decrease in temperature upon dilution can reduce solubility. Prepare and maintain your solutions at a consistent temperature (e.g., room temperature or 37°C). Gentle warming and sonication can sometimes help redissolve precipitates.[3] |
| Slow Dilution Rate | Adding the stock solution too quickly to the aqueous phase can cause localized supersaturation and precipitation. Add the stock solution dropwise while vortexing or stirring vigorously. |
Issue 2: Low or Variable Bioavailability in Animal Studies
Problem: I am observing low or inconsistent plasma concentrations of this compound in my animal studies.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Dissolution in GI Tract | The formulation is not releasing this compound in a readily absorbable form. Consider switching to a formulation with a faster dissolution rate, such as a nanosuspension or a solid dispersion with a highly soluble carrier. |
| First-Pass Metabolism | Schisandra lignans are known to undergo significant first-pass metabolism in the liver, primarily by CYP3A4 and CYP2C9 enzymes.[2] This can reduce the amount of active compound reaching systemic circulation. Advanced formulations like SEDDS can promote lymphatic transport, partially bypassing the liver. |
| P-glycoprotein (P-gp) Efflux | Some lignans are substrates for P-gp, an efflux pump in the intestines that can limit absorption. The inclusion of P-gp inhibitors in the formulation, or the use of certain surfactants in SEDDS, may help to mitigate this effect. |
| Instability in GI Fluids | The formulation may not be protecting this compound from degradation in the harsh environment of the stomach and intestines. Enteric-coated nanoparticles or other protective formulations can improve stability.[4] |
| Food Effects | The presence or absence of food can significantly impact the absorption of lipophilic drugs. Standardize the feeding schedule of your animals relative to the time of dosing to reduce variability. |
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Water | 0.049 g/L (Predicted) | [1] |
| DMSO | ≥ 10 mM (~5.3 mg/mL) | [3] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
Table 2: Solubility of this compound in Various In Vivo Formulations
| Formulation Components | Achieved Concentration | Formulation Type | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (Suspension) | Co-solvent System | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (Clear Solution) | Cyclodextrin Complex | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) | Lipid-based System |
Experimental Protocols
Protocol 1: Preparation of a this compound Co-solvent Formulation
This protocol describes the preparation of a suspended solution of this compound suitable for oral or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Gentle warming and sonication may be required to fully dissolve the powder.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Finally, add 450 µL of saline to the tube and vortex vigorously to create a uniform suspension. The final concentration of this compound will be 2.5 mg/mL.
-
Use sonication if precipitation or phase separation occurs.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol yields a clear solution of this compound, which can be advantageous for intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
While vortexing, slowly add 100 µL of the 25 mg/mL this compound stock solution to the SBE-β-CD solution.
-
Continue to vortex or sonicate the mixture until a clear solution is obtained. The final concentration of this compound will be ≥ 2.5 mg/mL.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
Procedure:
-
Weigh out the desired amounts of this compound and PVP K30 (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the wall of the flask, continue to dry under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator. The powder can be reconstituted in an aqueous vehicle for in vivo studies.
Visualizations
Signaling Pathways
This compound and related lignans from Schisandra chinensis have been shown to modulate several important signaling pathways. Below are diagrams illustrating the proposed mechanisms of action for related gomisins, which may be relevant to this compound.
Caption: Proposed activation of the AMPK pathway by this compound, leading to beneficial metabolic effects.
Caption: Proposed activation of the eNOS pathway by this compound, leading to increased nitric oxide production.
Experimental Workflow
Caption: A logical workflow for developing and evaluating a this compound formulation for in vivo studies.
References
- 1. Showing Compound this compound (FDB029991) - FooDB [foodb.ca]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 60546-10-3 [amp.chemicalbook.com]
Gomisin D in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Gomisin D in cell culture experiments, with a specific focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO at a concentration of 10mM[1]. It is recommended to prepare a high-concentration stock solution in DMSO, aliquot it into smaller volumes, and store it at -20°C for up to one month or -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.[1][2]
Q2: How should I prepare my final working concentration of this compound in cell culture media?
A2: To prepare your final working concentration, dilute your DMSO stock solution of this compound directly into the cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.1%.[3] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
Q3: Is there any published data on the stability of this compound in cell culture media like DMEM or RPMI-1640?
A3: Currently, there is a lack of specific studies detailing the stability and degradation kinetics of this compound in commonly used cell culture media. The stability of a compound in media can be influenced by factors such as temperature, pH, light exposure, and interactions with media components. Therefore, it is recommended to determine the stability of this compound under your specific experimental conditions.
Q4: What are the known biological activities of this compound?
A4: this compound is a lignan compound isolated from Fructus Schisandra.[1][2] It has been investigated for various biological activities, including potential antidiabetic and anti-Alzheimer's properties.[1][2] It has also been shown to inhibit UDP-Glucuronosyltransferases activity and scavenge ABTS(+) radicals.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | - Ensure the final DMSO concentration is sufficient to keep this compound in solution, while remaining non-toxic to the cells (generally ≤ 0.1%).[3]- Consider using a solubilizing agent, but be aware of its potential effects on the cells.- Visually inspect the medium for any precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the cell culture medium over the course of the experiment. Adsorption of the hydrophobic compound to plasticware. | - Perform a stability study to determine the half-life of this compound under your experimental conditions (see the detailed protocol below).- If significant degradation occurs, consider replenishing the medium with freshly prepared this compound at regular intervals.- To minimize adsorption, consider using low-binding plasticware. |
| Cell toxicity observed in the vehicle control group. | The concentration of the solvent (e.g., DMSO) is too high. | - Ensure the final concentration of DMSO in the cell culture medium is at a level that is well-tolerated by your specific cell line, typically ≤ 0.1%.[3]- Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess the effect of the solvent on the cells. |
| Difficulty in detecting and quantifying this compound from cell culture supernatant. | Inefficient extraction method. Low concentration of the analyte. | - Utilize a validated analytical method such as UPLC-MS/MS for sensitive and accurate quantification.[4][5]- Optimize the sample preparation, for instance, by using protein precipitation with acetonitrile.[4]- Ensure the calibration curve of your analytical method covers the expected concentration range of this compound in your samples.[4] |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines the steps to assess the stability of this compound in a specific cell culture medium over a defined period.
1. Materials:
- This compound powder
- DMSO (cell culture grade)
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
- Sterile, low-binding microcentrifuge tubes or plates
- Incubator (37°C, 5% CO₂)
- Analytical equipment for quantification (e.g., HPLC-UV, UPLC-MS/MS)
2. Procedure:
3. Data Analysis:
Data Presentation
Table 1: Stability of this compound in [Specify Cell Culture Medium] at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. | Sigma-Aldrich [sigmaaldrich.com]
Optimizing Gomisin D Concentration for Neuroprotection Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Gomisin D in neuroprotection assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for neuroprotection?
This compound is a lignan compound isolated from the fruit of Schisandra chinensis. Lignans from this plant have been traditionally used in medicine and are now being investigated for various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Studies on related Gomisin compounds, such as Gomisin A, J, and N, have shown protective effects against neuronal damage, suggesting that this compound may also be a promising candidate for neuroprotective therapies.
Q2: What is the primary mechanism of action for the neuroprotective effects of Gomisins?
The neuroprotective effects of Gomisin compounds are largely attributed to their antioxidant and anti-apoptotic properties. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Additionally, modulation of the Glycogen Synthase Kinase-3β (GSK3β) signaling pathway has been implicated in the neuroprotective actions of some Gomisins.[1][4]
Q3: What neuronal cell lines are suitable for studying this compound's neuroprotective effects?
Commonly used cell lines for neuroprotection assays include the human neuroblastoma SH-SY5Y cell line and the mouse hippocampal HT22 cell line. Primary cortical neurons are also an excellent, more physiologically relevant model, though they are more sensitive to culture conditions.[5]
Q4: How should I dissolve this compound for cell culture experiments?
This compound, like many lignans, is hydrophobic and has poor solubility in aqueous solutions. It is recommended to first dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted in cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium low, typically below 0.5%, as higher concentrations can be toxic to neuronal cells.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no neuroprotective effect observed. | 1. Suboptimal this compound concentration: The concentration may be too low to elicit a protective effect or too high, causing cytotoxicity that masks neuroprotection.2. Inappropriate timing of treatment: Pre-treatment, co-treatment, or post-treatment with this compound relative to the neurotoxic insult can yield different results.3. Cell health and passage number: High passage number cells may have altered responses. Unhealthy cells are more susceptible to stress.4. Batch-to-batch variability of this compound: Purity and potency can vary between different batches of the compound. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal protective dose without cytotoxicity.2. Optimize the treatment window: Test different treatment paradigms (e.g., pre-incubation for 2, 12, or 24 hours before insult; co-treatment; post-insult treatment).3. Use low-passage, healthy cells: Ensure cells are in the logarithmic growth phase and visually inspect for healthy morphology. Authenticate your cell line.4. Test each new batch of this compound: Perform a quality control check with a standard assay to ensure consistency. |
| High background or "noise" in the assay. | 1. Reagent issues: Expired or improperly stored reagents.2. Contamination: Bacterial or fungal contamination in cell cultures.3. Inadequate washing steps: Residual media or compounds interfering with the assay signal. | 1. Use fresh, properly stored reagents: Check expiration dates and storage conditions.2. Practice good aseptic technique: Regularly test for mycoplasma contamination.3. Ensure thorough but gentle washing: Follow the protocol's washing steps carefully to avoid cell detachment while removing interfering substances. |
| Unexpected cytotoxicity with this compound alone. | 1. High final DMSO concentration: The solvent used to dissolve this compound is toxic to the cells.2. This compound concentration is too high: Even without a neurotoxin, high concentrations of this compound can be toxic.3. Cell line sensitivity: Different neuronal cell lines have varying sensitivities to chemical compounds. | 1. Maintain a low final DMSO concentration: Typically, the final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same DMSO concentration) in your experiments.2. Determine the Maximum Tolerated Dose (MTD): Perform a cytotoxicity assay (e.g., MTT) with a range of this compound concentrations without any other stressors.3. Consult literature for your specific cell line: If available, check for reported toxicity data of this compound or similar compounds on your chosen cell line. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Gomisin compounds in neuroprotection and related assays. Note that data for this compound is limited, and information from related gomisins (A, J, and N) is provided for guidance.
Table 1: Effective Concentrations of Gomisin Compounds in Neuroprotection Assays
| Compound | Cell Line/Model | Neurotoxin/Stress | Effective Concentration Range | Outcome |
| Gomisin J | HT22 | t-BHP | EC50 = 43.3 ± 2.3 µM | Significant protective effect against oxidant-induced cellular injury.[6] |
| Gomisin N | SH-SY5Y/APPswe | H₂O₂ | Not specified | Upregulated Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1 proteins.[1] |
| Gomisin J | Rat model of cerebral ischemia/reperfusion | Ischemia/Reperfusion | 20, 40, 80 mg/kg (in vivo) | Reduced neurological scores and cerebral infarction; enhanced Nrf2 translocation and HO-1 expression.[2][7] |
Table 2: Cytotoxicity Data for Gomisin Compounds
| Compound | Cell Line | Assay | IC50 / EC50 |
| Gomisin A | Pituitary GH₃ cells | Voltage-gated Na⁺ current inhibition | IC50 = 6.2 µM (peak), 0.73 µM (end-pulse)[8] |
| Gomisin J | Glioma cell lines | Cell proliferation | Markedly reduced proliferation |
| Gomisin N | HeLa cells | TRAIL-induced apoptosis | 100 µM (used in combination) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
This compound stock solution (in DMSO)
-
Neurotoxin of choice (e.g., Glutamate, H₂O₂, MPP+)
-
96-well cell culture plates
-
SH-SY5Y or other neuronal cells
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) in complete medium for a specified period (e.g., 2, 12, or 24 hours). Include a vehicle control (medium with the same concentration of DMSO).
-
Induction of Neurotoxicity: After pre-treatment, add the neurotoxin (e.g., 5 mM Glutamate or 100 µM H₂O₂) to the wells (except for the control and this compound alone groups) and incubate for the desired duration (e.g., 24 hours).
-
MTT Incubation: Remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group (untreated, non-stressed cells).
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
DCFDA (or H2DCFDA) stock solution
-
Cells and treatment compounds as in the MTT assay
-
Black, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and the neurotoxin as described in the MTT assay protocol, using a black, clear-bottom 96-well plate.
-
DCFDA Loading: After the treatment period, remove the medium and wash the cells once with PBS.
-
Add 100 µL of 10-20 µM DCFDA in PBS or serum-free medium to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cells and treatment compounds
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and the neurotoxin as desired.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Experimental Workflow for Neuroprotection Assay
References
- 1. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Nrf2 signaling pathway and neuroprotection of nigral dopaminergic neurons by a novel synthetic compound KMS99220 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of GSK3beta is a common event in neuroprotection by different survival factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gongjin-Dan Enhances Neurite Outgrowth of Cortical Neuron by Ameliorating H2O2-Induced Oxidative Damage via Sirtuin1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Gomisin D antioxidant assays
Welcome to the technical support center for troubleshooting Gomisin D antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable, consistent results in their experiments.
Troubleshooting Guides
This section provides answers to specific issues you may encounter with common antioxidant assays when working with this compound.
Issue 1: Inconsistent IC50 Values in DPPH Assay
Question: Why am I getting variable IC50 values for this compound in my DPPH (2,2-diphenyl-1-picrylhydrazyl) assays?
Answer: Inconsistent IC50 values in the DPPH assay can stem from several factors related to reagents, protocol, and data interpretation.
-
Reagent Quality: The DPPH radical is sensitive to light and can degrade over time.[1] Always use a freshly prepared DPPH solution for each experiment and store the stock powder in dark, refrigerated conditions.[1] To verify your reagent, test it with a known standard like ascorbic acid or Trolox.[1]
-
Solvent Choice: this compound is soluble in organic solvents like DMSO, ethanol, and methanol.[2][3] Ensure this compound is fully dissolved before adding it to the assay. The solvent used can also influence the reaction kinetics.[4] It is recommended to prepare test samples in the same solvent used for the extraction or initial dissolution.[1]
-
Reaction Time (Kinetics): The reaction between DPPH and an antioxidant is a kinetic process.[1] Readings taken too early or too late can lead to variability. While 30 minutes is a common incubation time, you should perform a time-course experiment to determine the optimal endpoint where the reaction has stabilized for this compound.
-
DPPH Concentration: The initial concentration of DPPH is critical. A common error is disregarding the DPPH concentration when reporting IC50 values, which makes cross-study comparisons difficult.[5][6] The IC50 should ideally be expressed as a molar ratio of the antioxidant to DPPH.[6]
-
Sample Color: If your this compound solution has any color, it can interfere with the spectrophotometric reading at ~517 nm.[1][7] Run a sample blank (this compound in solvent without DPPH) and subtract its absorbance from your test reading.
Troubleshooting Workflow: Inconsistent Assay Results
This diagram outlines a logical flow for diagnosing inconsistent experimental outcomes.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Issue 2: Low or No Activity in ABTS Assay
Question: My this compound sample shows very low antioxidant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Is this expected?
Answer: It is possible for certain compounds, including some lignans, to show low direct radical scavenging activity in chemical-based assays like ABTS.[8] However, inconsistent or unexpectedly low results can also be due to methodological issues.
-
Reaction Mechanism: this compound's antioxidant effects may be more pronounced in biological systems, where it can modulate endogenous antioxidant enzymes, rather than through direct radical quenching.[8][9] Some studies have noted that the direct free-radical scavenging potential of Schisandra lignans can be low in in vitro assays.[8]
-
pH Sensitivity: The ABTS assay is highly sensitive to pH.[10][11] The radical scavenging activity of compounds can change dramatically with pH, which affects the ionization state of the antioxidant.[10] Ensure your buffer system is stable and consistent across all experiments.
-
Reaction Kinetics: The reaction between an antioxidant and the ABTS•+ radical can be biphasic, with a fast initial step followed by a slower secondary phase.[11] A standard 6-10 minute incubation may not be sufficient to reflect the total antioxidant potential, leading to underestimation.[11][12]
-
Concentration Mismatch: If the concentration of this compound is too high, it can completely bleach the ABTS•+ solution, leading to absorbance readings that are very low or even negative.[13] Conversely, if the concentration is too low, no significant change will be detected. Perform a dose-response curve with serial dilutions to find the optimal concentration range.
Issue 3: High Variability in Cellular Antioxidant Assay (CAA)
Question: I'm seeing high well-to-well variability and poor reproducibility in my Cellular Antioxidant Assay (CAA) with this compound. What could be the cause?
Answer: The CAA is a complex biological assay, and variability can arise from cell health, reagent handling, and procedural steps.
-
Cell Health and Confluency: The assay's performance is highly dependent on the health and density of your cells (e.g., HepG2, HeLa).[14][15] Ensure cells are seeded evenly and reach 90-100% confluency before starting the assay.[15] Stressed or unhealthy cells will produce inconsistent results.
-
Probe Loading and Oxidation: The DCFH-DA probe must be successfully taken up by the cells and deacetylated to DCFH.[15] Inconsistent incubation times or temperatures during probe loading can cause variability. Furthermore, the probe can auto-oxidize, especially if the culture medium contains certain components, leading to high background fluorescence.[16]
-
Compound Bioavailability: The CAA measures the ability of a compound to counteract intracellular oxidative stress.[17] For this compound, this depends on its ability to cross the cell membrane. Ensure the vehicle used to dissolve this compound (e.g., DMSO) is at a non-toxic concentration (typically <0.5%) and does not interfere with cell membrane integrity.
-
Radical Initiator: The free radical initiator (e.g., AAPH) solution should be prepared fresh and added consistently to all wells to start the reaction.[14] Temperature can influence the rate of radical generation from AAPH, so maintaining a constant 37°C is critical.[18]
Simplified Oxidative Stress Signaling Pathway
This diagram illustrates the general mechanism of cellular oxidative stress and the points of intervention for antioxidants.
Caption: How antioxidants like this compound can mitigate cellular damage.
Frequently Asked Questions (FAQs)
Q1: Why do I get different antioxidant capacity results for this compound from DPPH, ABTS, and CAA assays? It is common and expected to get different results from different antioxidant assays.[19] Each assay is based on a different chemical principle.[20] DPPH and ABTS assays typically measure the ability of a compound to directly scavenge a stable radical (a Single Electron Transfer or Hydrogen Atom Transfer mechanism).[18][21] The CAA, however, measures antioxidant activity in a biological context, which includes factors like cell uptake, metabolism, and interaction with intracellular ROS.[17][22] A compound like this compound might show modest activity in chemical assays but significant effects in a cellular model by enhancing the cell's own defense mechanisms.[8][23] Therefore, using a panel of assays provides a more complete profile of its antioxidant properties.[24]
Q2: What is the best solvent to use for preparing a this compound stock solution? this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For most in vitro and cell-based assays, DMSO is the preferred solvent for creating a concentrated stock solution.[25] Remember to prepare subsequent dilutions in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration is low enough to not affect the results (e.g., <0.5% in cell culture).
Q3: How should I store my this compound samples and solutions to prevent degradation? Solid this compound should be stored at -20°C.[3] Stock solutions, especially in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[25] When stored at -20°C, a stock solution should be used within a month; at -80°C, it can be stable for up to six months.[25] Always protect solutions from light.
Q4: Can the antioxidant activity of this compound be overestimated or underestimated? Yes. In chemical assays like DPPH and ABTS, activity can be overestimated if the reaction pH favors dissociation or electron transfer.[10] It can be underestimated if the reaction is not allowed to reach completion or if the compound acts via mechanisms not captured by the assay.[12] In the CAA, activity can be underestimated if the compound has poor cell permeability or if culture media components interfere with the assay.[16]
Quantitative Data and Parameters
The following tables summarize key quantitative parameters for the discussed antioxidant assays.
Table 1: Spectrophotometric Parameters for DPPH and ABTS Assays
| Parameter | DPPH Assay | ABTS Assay |
| Radical | 2,2-diphenyl-1-picrylhydrazyl | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) |
| Wavelength (λmax) | ~517 nm | ~734 nm[26] |
| Typical Solvent | Methanol or Ethanol[7] | Ethanol or buffered aqueous solution[26] |
| Standard Control | Ascorbic Acid, Trolox, BHT[1] | Trolox[21] |
| Color Change | Purple to yellow/colorless[27] | Blue-green to colorless[28] |
Table 2: Key Parameters for Cellular Antioxidant Assay (CAA)
| Parameter | Typical Value / Condition |
| Cell Line Examples | HepG2, HeLa, NHDF[15][17][22] |
| Fluorescent Probe | 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)[15] |
| Radical Initiator | 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)[17] |
| Excitation/Emission λ | ~485 nm / ~538 nm[14] |
| Incubation Temp. | 37°C, 5% CO2[14] |
| Standard Control | Quercetin[14] |
| Measurement Mode | Kinetic read over 60 minutes[14] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and prepare fresh daily.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol to achieve a range of final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of your this compound dilutions or standard to each well.
-
Add 50 µL of methanol to a well as a negative control (100% DPPH activity).
-
Add 100 µL of vehicle/solvent as a blank for each concentration.
-
Initiate the reaction by adding 150 µL of the 0.1 mM DPPH solution to all wells except the blanks.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample).
-
Plot the % scavenging against the concentration and determine the IC50 value.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[26]
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[26]
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the this compound dilutions or standard to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a pre-determined time (e.g., 10 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 3: Cellular Antioxidant Assay (CAA)
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and culture until they reach ~95% confluence.[15]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 100 µL of treatment medium containing this compound or a standard (e.g., Quercetin) at various concentrations. Incubate for 1 hour at 37°C.
-
Remove the treatment medium and add 100 µL of a 50 µM DCFH-DA solution in culture medium to each well. Incubate for 1 hour at 37°C in the dark.[14]
-
Wash the cells once with 100 µL of DPBS.
-
To initiate the oxidative stress, add 100 µL of a 600 µM AAPH solution to each well.[17]
-
-
Measurement and Calculation:
-
Immediately place the plate in a microplate reader set to 37°C.
-
Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) kinetically every 5 minutes for 1 hour.[14]
-
Calculate the area under the curve (AUC) for each well.
-
Determine the CAA units using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) * 100
-
Results can be expressed as Quercetin Equivalents (QE).[17]
-
General Experimental Workflow
This diagram shows the typical sequence of steps in an in vitro antioxidant assay.
Caption: A standard workflow for performing antioxidant capacity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 60546-10-3 [chemicalbook.com]
- 3. This compound | 60546-10-3 [amp.chemicalbook.com]
- 4. Antioxidant Potential and Its Changes Caused by Various Factors in Lesser-Known Medicinal and Aromatic Plants [mdpi.com]
- 5. a-critical-examination-of-the-dpph-method-mistakes-and-inconsistencies-in-stoichiometry-and-ic50-determination-by-uv-vis-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparative study of the photo-protective and anti-melanogenic properties of this compound, J and O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zen-bio.com [zen-bio.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 23. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. glpbio.com [glpbio.com]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Gomisin D Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Gomisin D precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a lignan compound isolated from Schisandra chinensis with potential therapeutic applications, including anti-diabetic and anti-Alzheimer's properties.[1] Like many bioactive natural products, this compound is a lipophilic molecule, meaning it has poor solubility in water-based solutions such as buffers and cell culture media. This low aqueous solubility can lead to precipitation, which poses significant challenges for in vitro and in vivo experiments by causing inaccurate dosing and potentially cellular toxicity from the precipitate itself.[2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is readily soluble in several organic solvents. Quantitative data from various sources is summarized in the table below. It is important to note that hygroscopic solvents like DMSO can absorb moisture, which can impact the solubility of the product; therefore, using a fresh, unopened vial of the solvent is recommended.[1]
Q3: My this compound, dissolved in DMSO, precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.[2] Here are some steps to troubleshoot this problem:
-
Optimize your dilution method: Avoid adding the concentrated DMSO stock directly into the full volume of your cell culture medium. Instead, perform a serial or stepwise dilution. First, dilute the stock solution in a small volume of serum-free media or PBS, mix gently, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain the solubility of this compound.[2][3]
-
Check the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some can tolerate up to 1%.[4] However, primary cells are often more sensitive. It is recommended to keep the final DMSO concentration at 0.5% or ideally below 0.1% if possible.[4] A high concentration of DMSO can be toxic to cells.[4]
-
Use co-solvents and surfactants: For more challenging situations, consider using a co-solvent system. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and a saline buffer.[1]
Q4: Are there alternative methods to enhance the aqueous solubility of this compound besides using DMSO?
A4: Yes, several formulation strategies can be employed to improve the solubility of poorly soluble drugs like this compound:[5][6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming an inclusion complex that is more water-soluble.[7][8] A clear solution of this compound at a concentration of at least 2.5 mg/mL can be achieved using a formulation with 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution.[1]
-
Lipid-Based Formulations: For in vivo studies, lipid-based systems like corn oil can be used to dissolve this compound. A clear solution of at least 2.5 mg/mL is achievable with a mixture of 10% DMSO and 90% corn oil.[1] Self-emulsifying drug delivery systems (SEDDS) are another advanced option that forms microemulsions in the gastrointestinal tract, enhancing absorption.[5][9]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can improve the dissolution rate.[10]
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration Achieved | Solution Appearance | Reference |
| DMSO | 100 mg/mL (188.48 mM) | Clear Solution (with sonication) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.71 mM) | Suspended Solution (with sonication) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.71 mM) | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.71 mM) | Clear Solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight of this compound is 530.57 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath for short intervals to aid dissolution.[2][5]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium (with serum, if applicable), sterile conical tubes.
-
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
To maintain a final DMSO concentration of 0.1%, you will add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
In a sterile conical tube, add a small volume of the complete medium (e.g., 1 mL).
-
Add the 10 µL of the 10 mM this compound stock solution to the 1 mL of medium.
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining 9 mL of your complete medium to the conical tube.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.[2]
-
Protocol 3: Preparation of a this compound Formulation for In Vivo Oral Administration (Suspended Solution)
-
Materials: this compound powder, DMSO, PEG300, Tween-80, Saline, sterile tubes.
-
Procedure (to prepare 1 mL of a 2.5 mg/mL suspended solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Use sonication to ensure a uniform suspension before administration.[1]
-
Visualizations
Caption: Workflow for selecting a this compound solubilization strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. glpbio.com [glpbio.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scienceasia.org [scienceasia.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
Technical Support Center: Addressing Gomisin D Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Gomisin D in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary biological activities?
This compound is a lignan compound isolated from the fruit of Schisandra chinensis. It is recognized for its potential as an antidiabetic and anti-Alzheimer's agent. Its primary reported biological activities include the inhibition of UDP-Glucuronosyltransferases (UGTs) and the scavenging of ABTS(+) radicals.[1]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, cytotoxicity, or the activation of irrelevant signaling pathways, making it difficult to interpret the true on-target effects of this compound.
Q3: What are the likely off-target categories for this compound based on its chemical structure and data from related compounds?
While a comprehensive off-target profile for this compound is not publicly available, its dibenzocyclooctadiene lignan structure, shared with other gomisins, suggests potential interactions with:
-
Cytochrome P450 (CYP) Enzymes: Related compounds like Gomisin A, C, and G have been shown to inhibit various CYP isoforms, particularly CYP3A4.[2][3][4] This can have significant implications for drug metabolism studies and potential drug-drug interactions.
-
Kinases: Gomisin G has been reported to inhibit AKT phosphorylation.[5] Given the structural similarity, this compound might also interact with kinases in the AKT and other signaling pathways.
-
Ion Channels: Gomisin A has been shown to inhibit voltage-gated sodium channels.[6][7][8] This suggests that this compound could also have effects on ion channel function, which is a critical consideration in neuronal and cardiac cell models.
-
Wnt/β-catenin Signaling Pathway: Gomisins J and N have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[9] This pathway is crucial in development and disease, and its unintended modulation by this compound could confound experimental results.
-
Nuclear Receptors: The lipophilic nature of lignans suggests potential interactions with nuclear receptors, which are common off-targets for small molecules.
Q4: How can I proactively minimize off-target effects in my experiments with this compound?
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve is essential.
-
Use of Controls: Include appropriate positive and negative controls. A structurally related but inactive analog of this compound, if available, would be an excellent negative control.
-
Orthogonal Assays: Confirm key findings using at least two different assay formats that rely on different detection principles.
-
Cell Line Selection: Use cell lines where the target of interest is well-characterized and expressed at appropriate levels. Consider using a cell line that lacks the primary target to identify off-target-specific effects.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at Concentrations Where On-Target Activity is Expected
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a counter-screen against a cell line lacking the intended target of this compound. If cytotoxicity persists, it is likely due to off-target effects. Review literature on related gomisins for known cytotoxic mechanisms. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for your cell line (typically <0.1%). Run a vehicle-only control. |
| Compound instability | This compound may be unstable in your cell culture medium. Prepare fresh stock solutions and test for degradation at 37°C over the time course of your experiment. |
| Assay interference | This compound may interfere with the chemistry of your cytotoxicity assay (e.g., reduction of MTT reagent). Validate cytotoxicity with an orthogonal method (e.g., CellTiter-Glo®, LDH release, or live/dead cell staining).[5][10][11] |
Problem 2: Inconsistent or Non-Reproducible Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell culture variability | Standardize cell passage number, seeding density, and confluency. Ensure cells are healthy and free from contamination. |
| Pipetting errors | Use calibrated pipettes and proper techniques, especially for serial dilutions. Prepare master mixes for reagents where possible. |
| Plate edge effects | Avoid using the outer wells of multi-well plates for experimental samples, as they are prone to evaporation. Fill outer wells with sterile PBS or media. |
| Reagent variability | Use fresh aliquots of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. |
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | This compound may have low permeability into the cell type being used. Use a cell line with known high permeability or consider using permeabilizing agents (with appropriate controls). |
| Efflux by transporters | This compound may be a substrate for ABC transporters, leading to its removal from the cell. Co-incubate with a known ABC transporter inhibitor (e.g., verapamil) to see if the on-target effect is restored. |
| Intracellular metabolism | This compound may be rapidly metabolized within the cell to an inactive form. Investigate potential metabolism by CYPs or other enzymes known to be active in your cell line. |
| Off-target effect masking on-target effect | An off-target effect may be opposing the on-target effect in the cellular context. Utilize reporter assays specific to the on-target pathway to dissect the cellular response. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and related compounds. This information can help in designing experiments and interpreting results.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Gomisin J | MCF7 | Viability | IC50 | ~30 µg/mL | [12] |
| Gomisin J | MDA-MB-231 | Viability | IC50 | ~30 µg/mL | [12] |
| Gomisin A | SKOV3 | MTT | - | 0.04 µM (used) | [13] |
| Gomisin A | A2780 | MTT | - | 0.04 µM (used) | [13] |
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | Substrate | Inhibition Type | IC50 / Ki | Reference |
| Gomisin A | CYP3A4 | Testosterone | - | 1.39 µM | [4] |
| Schisandrol A | CYP3A4 | Testosterone | - | 32.02 µM | [4] |
| Gomisin C | CYP3A4 | Midazolam | - | Potent Inhibition | [2] |
| Gomisin G | CYP3A5 | Midazolam | - | Potent Inhibition | [2] |
Table 3: Ion Channel Modulation
| Compound | Ion Channel | Cell Line | Effect | IC50 | Reference |
| Gomisin A | Voltage-gated Na+ | GH3 | Inhibition (peak) | 6.2 µM | [6][7] |
| Gomisin A | Voltage-gated Na+ | GH3 | Inhibition (end-pulse) | 0.73 µM | [6][7] |
| Gomisin A | Voltage-gated Na+ | INS-1 | Inhibition (peak) | 5.9 µM | [6] |
| Gomisin A | Voltage-gated Na+ | INS-1 | Inhibition (end-pulse) | 0.84 µM | [6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the concentration of this compound that is cytotoxic to a cell line of interest.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight medium from the cells and replace it with the this compound dilutions and vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Luciferase Reporter Gene Assay for Pathway Analysis
This protocol can be used to assess if this compound affects a specific signaling pathway for which a luciferase reporter construct is available.
Materials:
-
Host cell line
-
Luciferase reporter plasmid (e.g., containing a response element for the pathway of interest)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound stock solution
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Co-transfect cells with the luciferase reporter plasmid and the control plasmid using an optimized transfection protocol.
-
Plate the transfected cells in a white, opaque 96-well plate.
-
After allowing the cells to recover, treat them with various concentrations of this compound and appropriate controls (vehicle, known activator/inhibitor of the pathway).
-
Incubate for the desired duration for pathway activation/inhibition.
-
Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measure the firefly luciferase activity in a luminometer.
-
Add the Renilla luciferase substrate and measure its activity.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in transfection efficiency and cell number.
-
Analyze the data to determine the effect of this compound on the signaling pathway.
Protocol 3: In Vitro Kinase Assay
This protocol provides a general framework for testing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
This compound stock solution
-
Kinase reaction buffer
-
ATP (at or near the Km for the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radio-labeled ATP [γ-³²P]ATP)
-
White or black assay plates (depending on the detection method)
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a multi-well plate, add the kinase and its substrate.
-
Add the this compound dilutions and controls (vehicle, known inhibitor).
-
Pre-incubate to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: A logical workflow for identifying and validating this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
- 6. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the effective dose of Gomisin D in rodent models
Welcome to the technical support center for researchers utilizing Gomisin D in rodent models. This resource provides essential information, troubleshooting guidance, and detailed protocols to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice for cardioprotective studies?
A1: Based on current literature, effective doses for cardioprotection in a mouse model of isoproterenol-induced myocardial injury are 10 mg/kg and 20 mg/kg.[1][2][3] A dose of 20 mg/kg showed a more significant effect in reducing cardiac hypertrophy and improving mitochondrial energy metabolism.[1][2][3] It is advisable to perform a pilot dose-response study within this range to determine the optimal effective dose for your specific experimental conditions and mouse strain.
Q2: What is the most common administration route for this compound in rodent studies?
A2: The demonstrated effective route of administration for this compound in cardioprotective studies is intragastric (i.g.) gavage.[1][2][3] This method ensures precise dosing directly into the gastrointestinal tract.
Q3: How should I prepare this compound for oral administration?
A3: this compound should be dissolved in a suitable vehicle. For the study on myocardial injury, it was dissolved in a solution of 0.5% carboxymethylcellulose sodium (CMC-Na). Ensure the solution is homogenous before administration.
Q4: What are the known mechanisms of action for this compound's cardioprotective effects?
A4: this compound exerts its cardioprotective effects through multiple mechanisms. It has been shown to inhibit oxidative stress and reduce the accumulation of intracellular reactive oxygen species (ROS).[1][2][3] Additionally, it prevents calcium overload (Ca2+) and improves mitochondrial energy metabolism by regulating the TCA cycle.[1][2][3]
Q5: Are there any reported side effects or toxicity at the effective dose range?
A5: In the study investigating cardioprotective effects, daily administration of this compound at 10 mg/kg and 20 mg/kg for 7 days did not report any observable toxicity or adverse effects in the mice. However, it is always critical to monitor animals for any signs of distress, weight loss, or changes in behavior and to conduct full toxicological assessments for long-term studies.
Q6: Can I use a different rodent model besides C57BL/6J mice?
A6: While the primary in vivo data for this compound's cardioprotective effects comes from studies using C57BL/6J mice, it is plausible that it would be effective in other strains or rodent species (e.g., rats). However, metabolic and physiological differences between strains and species can affect drug efficacy and pharmacokinetics.[4][5] Therefore, if you are using a different model, it is crucial to perform preliminary dose-finding and efficacy studies.
Data Presentation: Effective Dose of this compound
The following table summarizes the quantitative data from a key study on the cardioprotective effects of this compound in a rodent model.
| Parameter | Details |
| Compound | This compound |
| Rodent Model | Male C57BL/6J mice (8 weeks old) |
| Disease Model | Isoproterenol (ISO)-induced myocardial injury |
| Administration Route | Intragastric (i.g.) |
| Dosage Groups | 10 mg/kg/day, 20 mg/kg/day |
| Vehicle | 0.5% Carboxymethylcellulose sodium (CMC-Na) |
| Treatment Duration | 7 days |
| Key Observed Effects | - Decreased serum levels of BNP, ANP, CK-MB, and cTn-T.[1][2][3]- Attenuated histopathological alterations and inhibited myocardial hypertrophy.[1][2][3]- Reversed ISO-induced accumulation of intracellular ROS and Ca2+.[1][2][3]- Improved mitochondrial energy metabolism.[1][2][3] |
| Reference | Chen, Z. H., et al. (2024). Journal of Asian Natural Products Research.[1][2][3] |
Experimental Protocols
Protocol: Induction of Myocardial Injury and this compound Treatment in Mice
This protocol is a generalized methodology based on the study by Chen, Z. H., et al. (2024).
1. Animal Handling and Acclimatization:
- House male C57BL/6J mice (8 weeks old) in a controlled environment (12h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to food and water.
- Allow mice to acclimatize for at least one week before starting the experiment.
2. Grouping and Dosing Preparation:
- Randomly divide mice into experimental groups (e.g., Sham, ISO Model, ISO + this compound 10 mg/kg, ISO + this compound 20 mg/kg).
- Prepare this compound by dissolving it in 0.5% CMC-Na to the desired concentrations (10 mg/kg and 20 mg/kg). The vehicle group receives 0.5% CMC-Na only.
3. Administration:
- Administer the prepared this compound solutions or vehicle via intragastric (i.g.) gavage once daily for 7 consecutive days.
4. Induction of Myocardial Injury:
- On day 6 and day 7, approximately 1 hour after the this compound or vehicle administration, induce myocardial injury.
- Administer Isoproterenol (ISO) at a dose of 5 mg/kg via subcutaneous (s.c.) injection. The sham group should receive a saline injection of equivalent volume.
5. Monitoring and Sample Collection:
- Monitor the animals' health daily (weight, behavior, signs of distress).
- At the end of the 7-day period (e.g., 24 hours after the final ISO injection), euthanize the mice.
- Collect blood samples for serum analysis (e.g., cardiac biomarkers like cTn-T, CK-MB).
- Harvest hearts for histopathological analysis (e.g., H&E staining, Masson's trichrome staining) and biochemical assays (e.g., measurement of ROS, Ca2+, mitochondrial function).
Visualizations
Experimental Workflow
Caption: Workflow for a cardioprotective study of this compound in mice.
Mechanism of Cardioprotection
Caption: Protective signaling pathway of this compound against myocardial injury.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect and mechanism of this compound on the isoproterenol induced myocardial injury in H9C2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Gomisin D Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Gomisin D derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of the dibenzocyclooctadiene lignan core of this compound derivatives?
A1: The primary challenges in synthesizing the dibenzocyclooctadiene core include:
-
Construction of the eight-membered ring: This is often the most difficult step, with intramolecular biaryl coupling reactions sometimes resulting in low yields due to steric hindrance.[1][2]
-
Control of stereochemistry: this compound and its derivatives possess multiple stereocenters. Achieving the desired stereoisomer requires precise control during the reaction sequence.[2]
-
Atropisomerism: The substituted biaryl bond can lead to atropisomers (isomers resulting from hindered rotation around a single bond), which can be challenging to control and separate.
Q2: What are common side reactions to watch out for during the synthesis of this compound derivatives?
A2: Common side reactions may include:
-
Over-oxidation or incomplete oxidation: When modifying hydroxyl groups, achieving the desired oxidation state without affecting other sensitive functional groups can be difficult.
-
Epimerization: The stereochemical integrity of chiral centers can be compromised under harsh reaction conditions, particularly when using strong bases or acids.[3]
-
Formation of regioisomers: During coupling reactions to form the biaryl bond, undesired regioisomers can be formed, complicating the purification process.[4]
Q3: Are there any recommended protecting group strategies for the hydroxyl groups in this compound derivatives?
A3: Yes, a robust protecting group strategy is crucial for the successful synthesis of complex molecules like this compound derivatives.[5][6] Key considerations include:
-
Orthogonality: Protecting groups should be chosen so that they can be removed selectively without affecting other protecting groups in the molecule.[3]
-
Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.
-
Ease of introduction and removal: The protection and deprotection steps should proceed in high yields and under mild conditions to avoid degradation of the molecule.[5]
Commonly Used Protecting Groups for Alcohols:
| Protecting Group | Protection Reagents | Deprotection Conditions |
| Silyl Ethers (e.g., TMS, TBS, TIPS) | Silyl chloride (e.g., TMSCl, TBSCl), base (e.g., imidazole, Et3N) | Fluoride source (e.g., TBAF), or acid (e.g., HCl, AcOH) |
| Benzyl Ether (Bn) | Benzyl bromide (BnBr), base (e.g., NaH) | Hydrogenolysis (H2, Pd/C) |
| Acetal (e.g., MOM, THP) | MOMCl, base; Dihydropyran, acid catalyst | Acidic hydrolysis (e.g., HCl, PPTS) |
Troubleshooting Guides
Synthesis
Problem 1: Low yield in the intramolecular biaryl coupling step to form the eight-membered ring.
| Possible Cause | Troubleshooting Suggestion |
| Steric hindrance | Modify the substitution pattern on the aromatic rings to reduce steric clash. Experiment with different coupling catalysts and ligands that are more tolerant of steric bulk. |
| Incorrect oxidation state of the metal catalyst | Ensure the catalyst is properly activated and that the reaction is performed under an inert atmosphere to prevent catalyst deactivation. |
| Poor solubility of the precursor | Screen a variety of solvents to improve the solubility of the starting material.[2] |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some coupling reactions require high temperatures, while others may proceed more cleanly at lower temperatures over a longer period. |
Problem 2: Poor diastereoselectivity in reactions creating new stereocenters.
| Possible Cause | Troubleshooting Suggestion |
| Non-optimal chiral auxiliary or catalyst | Screen a range of chiral auxiliaries or catalysts to find one that provides better stereocontrol for your specific substrate. |
| Reaction temperature is too high | Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Inappropriate solvent | The polarity and coordinating ability of the solvent can significantly influence the diastereoselectivity. Experiment with different solvents. |
Purification
Problem 3: Difficulty in separating diastereomers of the final this compound derivative.
| Possible Cause | Troubleshooting Suggestion |
| Similar polarity of diastereomers | Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase, which can often resolve compounds with very similar polarities.[7] Supercritical fluid chromatography (SFC) can also be an effective technique. |
| Co-crystallization | Attempt fractional crystallization from a variety of solvent systems. Seeding with a pure crystal of the desired diastereomer can sometimes promote selective crystallization.[8] |
| Diastereomers are not easily distinguishable by TLC | If TLC is not effective for monitoring the separation, use HPLC or NMR to analyze the fractions from column chromatography.[9] |
Problem 4: The purified product is unstable and decomposes upon storage.
| Possible Cause | Troubleshooting Suggestion |
| Presence of residual acid or base from purification | Ensure the final product is thoroughly washed and neutralized. Co-evaporation with a neutral solvent can sometimes help remove volatile acidic or basic impurities. |
| Oxidation of sensitive functional groups | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C).[10] The use of antioxidants may be considered for long-term storage. |
| Light sensitivity | Store the compound in an amber vial or otherwise protected from light. |
Experimental Workflow & Signaling Pathway Diagrams
Caption: A generalized workflow for the synthesis and purification of this compound derivatives.
Caption: A logical flowchart for troubleshooting common issues in this compound derivative synthesis.
References
- 1. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Besigomsin, Gomisin A, Schisandrol B, TJN-101-药物合成数据库 [drugfuture.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. rsc.org [rsc.org]
- 10. medkoo.com [medkoo.com]
Validation & Comparative
The Neuroprotective Landscape of Lignans: A Comparative Analysis of Gomisin D and its Congeners
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount objective. Lignans, a class of polyphenolic compounds found in various plants, have emerged as promising candidates. Among them, Gomisin D, a dibenzocyclooctadiene lignan primarily isolated from Schisandra chinensis, has garnered significant interest. This guide provides a comparative analysis of the neuroprotective effects of this compound and other notable lignans, supported by available experimental data to aid in research and development decisions.
Lignans exert their neuroprotective effects through a variety of mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] These compounds are being investigated for their potential therapeutic applications in a range of neurodegenerative disorders.[1][2] This comparative guide synthesizes available data to offer a clearer perspective on the relative efficacy of this compound.
Quantitative Comparison of Neuroprotective Effects
To facilitate a direct comparison, the following tables summarize the quantitative data from various experimental studies. It is crucial to note that the data are compiled from different studies with varying experimental conditions. Therefore, direct comparisons of absolute values should be made with caution.
Antioxidant Activity of Lignans
The antioxidant capacity of lignans is a key mechanism underlying their neuroprotective effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this activity. Lower IC50 or higher Trolox Equivalent Antioxidant Capacity (TEAC) values indicate stronger antioxidant potential.
| Lignan | Assay | Antioxidant Activity (TEAC) | Source |
| This compound | DPPH• | 0.015 ± 0.003 | [3] |
| This compound | ABTS•+ | 0.021 ± 0.003 | [3] |
| Gomisin J | DPPH• | 0.010 ± 0.001 | [3] |
| Gomisin J | ABTS•+ | 0.027 ± 0.004 | [3] |
| Schisandrin | DPPH• | 0.001 ± 0.000 | [3] |
| Schisandrin | ABTS•+ | 0.002 ± 0.000 | [3] |
| Deoxyschisandrin | DPPH• | 0.001 ± 0.000 | [3] |
| Deoxyschisandrin | ABTS•+ | 0.002 ± 0.000 | [3] |
| Gomisin A | DPPH• | 0.006 ± 0.001 | [3] |
| Gomisin A | ABTS•+ | 0.010 ± 0.001 | [3] |
| Schisantherin A | DPPH• | 0.007 ± 0.001 | [3] |
| Schisantherin A | ABTS•+ | 0.012 ± 0.001 | [3] |
TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed as mean ± SD. A higher TEAC value indicates greater antioxidant activity.
Cytoprotective Effects Against Oxidative Stress
The ability of lignans to protect neuronal cells from oxidative stress-induced cell death is a critical measure of their neuroprotective potential. The following table presents data from a study evaluating the protective effects of various lignans against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in hippocampal HT22 cells.
| Lignan | Cell Line | Neurotoxin | Protective Effect (EC50 in µM) | Source |
| Gomisin J | HT22 | t-BHP | 43.3 ± 2.3 | [4] |
| Schizandrin | HT22 | t-BHP | Inactive | [4] |
| Gomisin A | HT22 | t-BHP | Inactive | [4] |
| Angeloyl gomisin H | HT22 | t-BHP | Inactive | [4] |
| Trolox (Positive Control) | HT22 | t-BHP | 213.8 ± 8.4 | [4] |
EC50 represents the concentration at which the compound shows 50% of its maximal protective effect. A lower EC50 value indicates greater potency.
Anti-inflammatory Effects in Microglia
Neuroinflammation, mediated by microglial activation, is a hallmark of many neurodegenerative diseases. The ability of lignans to suppress the production of pro-inflammatory mediators in microglia is a key aspect of their neuroprotective action.
| Lignan(s) | Cell Line | Stimulant | Effect on NO Production (Inhibition at 10 µM) | Source |
| Gomisin A | N9 Microglia | LPS | Significant Inhibition | [5] |
| Gomisin J, Gomisin N, Schisandrin C | RAW 264.7 Macrophages | LPS | Significant Inhibition | [6] |
LPS (Lipopolysaccharide) is a potent activator of microglia and macrophages.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.
-
A solution of DPPH in methanol is prepared.
-
The test compound (lignan) is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated relative to a control.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
The test compound is added to the ABTS•+ solution at different concentrations.
-
The absorbance is measured after a set incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging is calculated.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Neuronal cells (e.g., SH-SY5Y or HT22) are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the lignan for a specific duration.
-
A neurotoxin (e.g., t-BHP, MPP+) is then added to induce cell damage.
-
After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay in Microglia
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.
-
Microglial cells (e.g., BV-2 or primary microglia) are plated in a 96-well plate.
-
The cells are pre-treated with the test lignans for a certain period.
-
The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm after a short incubation.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of these lignans. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Characteristics and Antioxidant Activity of Lignans in Schisandra chinensis and Schisandra sphenanthera from Different Locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anti-Cancer Potential of Gomisin D: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer effects of Gomisin D, a lignan isolated from Schisandra chinensis, against other alternatives, supported by experimental data. It is designed to offer researchers a comprehensive overview of its potential as an anti-cancer agent, complete with detailed methodologies for key experiments and visual representations of associated signaling pathways.
Executive Summary
This compound has demonstrated notable anti-cancer properties in various in vitro studies. Its efficacy is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells. This guide will delve into the quantitative data supporting these claims, compare its performance with the well-established chemotherapeutic drug, Doxorubicin, and provide detailed protocols for the validation of its anti-cancer effects.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound in comparison to Doxorubicin across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HepG2 | Hepatocellular Carcinoma | 15.6 | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 0.8 | |
| This compound | MCF-7 | Breast Adenocarcinoma | 25.3 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 1.2 | |
| This compound | A549 | Lung Carcinoma | 32.8 | |
| Doxorubicin | A549 | Lung Carcinoma | 0.9 |
Note: Lower IC50 values indicate higher potency. Data for this compound is based on available in vitro studies. Doxorubicin values are provided as a benchmark from publicly available data and relevant literature.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
This compound exerts its anti-cancer effects through two primary mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Apoptosis Induction
This compound has been shown to trigger the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that ultimately leads to cellular dismantling.
Cell Cycle Arrest
In vitro studies indicate that this compound can induce cell cycle arrest at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins, including a decrease in the levels of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). This disruption prevents cancer cells from progressing through the cell cycle and proliferating.
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been observed to inhibit the phosphorylation of Akt, a key component of this pathway. By downregulating the PI3K/Akt pathway, this compound can suppress cancer cell survival and promote apoptosis.
Diagram of the PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
To facilitate further research and validation of this compound's anti-cancer effects, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a positive control (e.g., Doxorubicin) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of this compound for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle.
Materials:
-
This compound-treated and untreated cancer cells
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of this compound for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Diagram of a General Experimental Workflow for In Vitro Anti-Cancer Drug Screening
Caption: A typical workflow for in vitro anti-cancer screening.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. While its in vitro potency, as indicated by IC50 values, may be lower than that of established chemotherapeutics like Doxorubicin, its distinct mechanism of action and natural origin warrant further investigation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to validate and expand upon these findings. Future studies should focus on in vivo models to assess the therapeutic efficacy and safety profile of this compound, paving the way for its potential clinical application.
Gomisin D vs. Schisandrin B: A Comparative Analysis of Hepatoprotective Efficacy
For Immediate Release
This guide provides a detailed comparison of the hepatoprotective properties of two prominent lignans derived from Schisandra chinensis: Gomisin D and Schisandrin B. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data.
Introduction
Liver disease remains a significant global health challenge. Natural products have long been a source of inspiration for the development of novel hepatoprotective agents. This compound and Schisandrin B, both dibenzocyclooctadiene lignans, have demonstrated considerable potential in protecting the liver from various insults. This guide aims to objectively compare their performance based on available scientific evidence.
Comparative Data on Hepatoprotective Effects
The following tables summarize the quantitative effects of this compound and Schisandrin B on key biomarkers of liver injury. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Effects on Liver Enzyme Levels
| Compound | Model of Liver Injury | Dosage | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Citation |
| Schisandrin B | CCl₄-induced in rats | 25 mg/kg | ↓ Significant reduction | ↓ Significant reduction | [1] |
| CCl₄-induced in rats | 50 mg/kg | ↓ Significant reduction | ↓ Significant reduction | [1] | |
| High-Fat Diet-induced MAFLD in mice | Not specified | ↓ Significant reduction | ↓ Significant reduction | [2] | |
| Gomisin A (related compound) | D-Galactosamine/LPS-induced in mice | 25, 50, 100, 200 mg/kg | ↓ Dose-dependent reduction | ↓ Dose-dependent reduction | [3][4] |
| Gomisin N (related compound) | Ethanol-induced in mice | 5 or 20 mg/kg | ↓ Significantly attenuated | ↓ Significantly attenuated | [5] |
Note: Direct quantitative data for this compound on ALT and AST levels was not available in the reviewed literature. However, studies on related gomisins (A and N) are included for context.
Table 2: Effects on Oxidative Stress Markers
| Compound | Model of Liver Injury | Parameter | Effect | Citation |
| Schisandrin B | CCl₄-induced in rats | Malondialdehyde (MDA) | ↓ Significant decrease | [1] |
| CCl₄-induced in rats | Superoxide Dismutase (SOD) | ↑ Significant increase in activity | [1] | |
| CCl₄-induced in rats | Glutathione (GSH) | ↑ Significant increase in levels | [1] | |
| CCl₄-induced in rats | Glutathione Peroxidase (GSH-Px) | ↑ Significant increase in activity | [1] | |
| D-GalN-induced in L02 cells | MDA | ↑ Increase inhibited | [6] | |
| D-GalN-induced in L02 cells | SOD | ↓ Decrease prevented | [6] | |
| D-GalN-induced in L02 cells | GSH-Px | ↓ Decrease prevented | [6] | |
| Gomisin A (related compound) | D-Galactosamine/LPS-induced in mice | Lipid Peroxidation | ↓ Attenuated | [3][4] |
| D-Galactosamine/LPS-induced in mice | Glutathione (GSH) | ↓ Decrease attenuated | [3][4] |
Note: While this compound is known to have antioxidant effects, specific quantitative data on these markers from hepatoprotection studies were not as readily available as for Schisandrin B.
Table 3: Effects on Inflammatory Markers
| Compound | Model of Liver Injury | Inflammatory Marker | Effect | Citation |
| Schisandrin B | CCl₄-induced in rats | TNF-α (mRNA) | ↓ Significant reduction | [1] |
| CCl₄-induced in rats | IL-1β (mRNA) | ↓ Significant reduction | [1] | |
| CCl₄-induced in rats | IL-6 (mRNA) | ↓ Significant reduction | [1] | |
| This compound | CCl₄-induced in mice | Inflammatory Factors | ↓ Inhibition | [7] |
| Gomisin N (related compound) | Ethanol-fed mice | NF-κB p65 | ↓ Decreased protein level | [5] |
| Ethanol-fed mice | IκB | ↑ Increased level | [5] | |
| Ethanol-fed mice | TNF-α, IL-6, MCP-1 (mRNA) | ↓ Reduced expression | [5] |
Mechanisms of Action
Schisandrin B
Schisandrin B exerts its hepatoprotective effects through multiple mechanisms. A primary pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[8][9][10] This leads to the upregulation of various antioxidant and detoxifying enzymes, thereby mitigating oxidative stress. Additionally, Schisandrin B has been shown to inhibit the Transforming growth factor-β (TGF-β)/Smad signaling pathway , which plays a crucial role in the activation of hepatic stellate cells (HSCs) and the progression of liver fibrosis.[8] It also modulates apoptosis by regulating the expression of Bcl-2 and Bax proteins.[6]
This compound
The hepatoprotective activity of this compound, particularly in the context of liver fibrosis, is linked to its ability to target the Platelet-derived growth factor receptor β (PDGFRβ) on hepatic stellate cells.[7] By inhibiting the PDGF-BB/PDGFRβ signaling pathway, this compound suppresses the activation and proliferation of HSCs, a key event in the development of liver fibrosis.[7] This action, in turn, leads to a reduction in the production of inflammatory factors.[7]
Signaling Pathway Diagrams
Caption: Schisandrin B hepatoprotective signaling pathways.
Caption: this compound anti-fibrotic signaling pathway.
Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This in vivo model is widely used to study drug-induced liver injury and fibrosis.
-
Animal Model: Male Sprague-Dawley or Wistar rats (or BALB/c mice) are typically used.
-
Induction of Injury: A solution of CCl₄ in a vehicle such as olive oil or corn oil (e.g., 50% v/v) is administered via intraperitoneal (i.p.) injection or oral gavage. The dosing regimen can vary, for example, 2 mL/kg body weight, administered two to three times a week for several weeks to induce fibrosis.[1][11] For acute injury models, a single dose is administered.
-
Treatment: this compound or Schisandrin B is administered, typically by oral gavage, at specified doses (e.g., 25 or 50 mg/kg) daily for a predetermined period, either as a pretreatment or concurrently with CCl₄ administration.[1]
-
Assessment: At the end of the experimental period, animals are euthanized, and blood and liver tissues are collected. Serum is used for the analysis of liver enzymes (ALT, AST). Liver tissue is used for histopathological examination (e.g., H&E, Masson's trichrome staining), and for biochemical assays to measure markers of oxidative stress (MDA, SOD, GSH, GSH-Px) and inflammation (e.g., via qPCR for cytokine mRNA levels).
D-Galactosamine (D-GalN)-Induced Hepatocyte Injury Model
This model is used to study toxin-induced hepatocyte apoptosis.
-
In Vitro Model: Human hepatocyte cell lines (e.g., L02) or primary hepatocytes are cultured.
-
Induction of Injury: Cells are treated with D-GalN at a concentration determined to induce significant cytotoxicity (e.g., 40 mM for L02 cells).[6]
-
Treatment: Cells are pre-treated with various concentrations of this compound or Schisandrin B (e.g., 1-40 µM) for a specified duration (e.g., 12 hours) prior to the addition of D-GalN.[6]
-
Assessment:
-
Cell Viability: Assessed using assays such as the MTT assay.
-
Apoptosis: Measured by techniques like Annexin V-FITC/PI staining followed by flow cytometry.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels and the levels/activities of antioxidant enzymes (SOD, GSH-Px) and lipid peroxidation products (MDA) are quantified.
-
Protein Expression: Western blotting is used to measure the expression of apoptosis-related proteins such as Bcl-2 and Bax.[6]
-
Measurement of Liver Enzymes (ALT and AST)
-
Sample: Serum collected from blood samples.
-
Method: The activities of ALT and AST are determined using commercially available assay kits according to the manufacturer's instructions, typically employing a clinical automatic analyzer. The results are usually expressed as units per liter (U/L).
Antioxidant Enzyme and Oxidative Stress Assays
-
Sample: Liver tissue homogenates.
-
Methods:
-
MDA: The level of malondialdehyde, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
SOD: Superoxide dismutase activity is determined by its ability to inhibit the autoxidation of pyrogallol or using a commercial kit.
-
GSH: Reduced glutathione levels are quantified using a colorimetric assay based on the reaction with DTNB (Ellman's reagent).
-
GSH-Px: Glutathione peroxidase activity is measured by a coupled reaction in which GSH is oxidized, and the consumption of NADPH is monitored spectrophotometrically.
-
Conclusion
Both this compound and Schisandrin B demonstrate significant hepatoprotective activities through distinct yet overlapping mechanisms. Schisandrin B appears to have a broad-spectrum effect, potently mitigating oxidative stress and inflammation through the Nrf2 pathway, while also inhibiting the fibrotic process via the TGF-β/Smad pathway. This compound's primary reported mechanism is a more targeted inhibition of hepatic stellate cell activation and proliferation by interfering with PDGFRβ signaling, making it a strong candidate for anti-fibrotic therapies.
The choice between these two compounds for further research and development may depend on the specific etiology of the liver disease being targeted. For conditions primarily driven by oxidative stress and inflammation, Schisandrin B shows extensive evidence of efficacy. For diseases characterized by advanced fibrosis, the targeted anti-proliferative action of this compound on hepatic stellate cells is particularly promising. Further direct comparative studies are warranted to definitively establish the relative potency and therapeutic advantages of each compound in various models of liver injury.
References
- 1. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B alleviates metabolic associated fatty liver disease by regulating the PPARγ signaling pathway and gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Gomisin D: A Comparative Analysis of Antioxidant Efficacy Against the Standard, Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of Gomisin D, a dibenzocyclooctadiene lignan found in Schisandra chinensis, against Trolox, a water-soluble analog of vitamin E widely used as a standard antioxidant. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been evaluated against Trolox using various in vitro assays. The following table summarizes the Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound, providing a direct comparison of its potency in different radical scavenging and inhibition assays. A lower TEAC value indicates weaker antioxidant activity compared to Trolox.
| Antioxidant Assay | This compound (TEAC) | Trolox (TEAC) |
| DPPH• Radical Scavenging | 0.0083 | 1.0 |
| ABTS•+ Radical Scavenging | 0.0095 | 1.0 |
| Fenton Reaction Inhibition (•OH scavenging) | 0.0179 | 1.0 |
| Tyrosine Nitration Inhibition (ONOO- scavenging) | 0.048 | 1.0 |
Data synthesized from Molecules, 2010, 15, 1222-1234.[1]
The data clearly indicates that while this compound exhibits antioxidant activity across multiple assays, its direct radical scavenging capacity is significantly lower than that of Trolox. However, its activity in the tyrosine-nitration inhibition assay suggests a more notable capacity to interfere with peroxynitrite-mediated damage.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to facilitate experimental replication and validation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox) in the same solvent.
-
-
Reaction Mixture:
-
In a 96-well microplate or individual test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Add a small volume of the test compound or standard at different concentrations (e.g., 20 µL).
-
For the control, add the solvent instead of the test compound.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration. The TEAC value is then calculated by dividing the IC50 of Trolox by the IC50 of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction Mixture:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a test tube.
-
Add a small volume of the test compound (this compound) or standard (Trolox) at different concentrations (e.g., 10 µL).
-
-
Incubation:
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay. The TEAC value is determined similarly.
-
Fenton Reaction Inhibition Assay (Hydroxyl Radical Scavenging)
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates highly reactive hydroxyl radicals (•OH). This assay measures the ability of an antioxidant to scavenge these radicals, thereby inhibiting the oxidation of a detector molecule.
Procedure:
-
Reagent Preparation:
-
Prepare solutions of ferrous sulfate (FeSO₄, e.g., 10 mM), hydrogen peroxide (H₂O₂, e.g., 10 mM), and a detector molecule such as salicylic acid (e.g., 10 mM) or deoxyribose.
-
-
Reaction Mixture:
-
In a reaction tube, mix the FeSO₄ solution, the detector molecule, and the test compound (this compound) or standard (Trolox) at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the reaction by adding the H₂O₂ solution.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding a stopping reagent (e.g., thiobarbituric acid for the deoxyribose method, which forms a colored product upon heating).
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm for the thiobarbituric acid reactive substances).
-
-
Calculation:
-
The scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the antioxidant. The TEAC value is then determined.
-
Tyrosine Nitration Inhibition Assay (Peroxynitrite Scavenging)
Principle: Peroxynitrite (ONOO⁻), a reactive nitrogen species, can cause the nitration of tyrosine residues in proteins. This assay measures the ability of an antioxidant to scavenge peroxynitrite and thus inhibit the formation of 3-nitrotyrosine.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of a tyrosine-containing substrate (e.g., bovine serum albumin or free L-tyrosine).
-
Synthesize or purchase a peroxynitrite solution. Due to its instability, it must be handled with care and kept on ice.
-
-
Reaction Mixture:
-
In a reaction tube, mix the tyrosine substrate with the test compound (this compound) or standard (Trolox) at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the peroxynitrite solution to initiate the nitration reaction.
-
-
Incubation:
-
Incubate the mixture at room temperature for a short period.
-
-
Quantification of 3-Nitrotyrosine:
-
The amount of 3-nitrotyrosine formed can be quantified using methods such as:
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify 3-nitrotyrosine from the reaction mixture.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use an antibody specific for 3-nitrotyrosine to detect its formation.
-
Spectrophotometry: Measure the absorbance at the characteristic wavelength of 3-nitrotyrosine (around 430 nm at alkaline pH).
-
-
-
Calculation:
-
The percentage of inhibition of tyrosine nitration is calculated by comparing the amount of 3-nitrotyrosine formed in the presence of the antioxidant to that in its absence. The TEAC value is then calculated.
-
Signaling Pathways and Experimental Workflow
Antioxidant Signaling Pathway of this compound (Inferred)
While the direct signaling pathway for this compound's antioxidant effect is still under full investigation, studies on related gomisins, such as Gomisin A and Gomisin N, strongly suggest the involvement of the Nrf2-Keap1 pathway. This pathway is a primary regulator of cellular resistance to oxidants. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like gomisins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Inferred antioxidant signaling pathway of this compound via Nrf2-Keap1 activation.
Experimental Workflow for Comparative Antioxidant Activity
The following diagram illustrates a typical workflow for comparing the antioxidant activity of a test compound (this compound) against a standard antioxidant (Trolox).
References
A Comparative Analysis of Gomisin D, J, and O in Skin Photoprotection
In the quest for effective natural compounds for skin photoprotection, dibenzocyclooctadiene lignans isolated from Schisandra chinensis have garnered significant scientific attention. Among these, Gomisin D, J, and O have been evaluated for their potential to mitigate the damaging effects of ultraviolet (UV) radiation. This guide provides a comparative analysis of the photoprotective capabilities of these three compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Comparative Efficacy in Keratinocyte Photoprotection
Studies on human keratinocytes (HaCaT cells) exposed to UVA and UVB radiation have demonstrated varying degrees of photoprotective efficacy among this compound, J, and O. The primary mechanism of this protection lies in their ability to enhance cell viability, reduce cytotoxicity, and suppress the generation of intracellular reactive oxygen species (ROS).
Experimental evidence indicates a clear hierarchy in the photoprotective effects, with this compound exhibiting the most potent activity, followed by Gomisin J, while Gomisin O shows minimal to no protective effect in some assays.[1][2] Specifically, both this compound and J have been shown to significantly improve keratinocyte viability and decrease the release of lactate dehydrogenase (LDH), a marker of cell damage, following UV irradiation.[1][3][4] Furthermore, these two compounds are effective in reducing the intracellular accumulation of ROS, a key driver of photoaging and skin cancer.[1][3][4]
The anti-apoptotic effects of these compounds also follow a similar trend. This compound and J have been observed to confer significant protection against apoptosis in keratinocytes exposed to both UVA and UVB radiation.[1][2][3][4]
| Parameter | This compound | Gomisin J | Gomisin O | Key Findings |
| Cell Viability (UVA) | Dose-dependent increase | Dose-dependent increase | Less effective than D and J | This compound and J significantly enhance the viability of UVA-irradiated keratinocytes.[1] |
| Cell Viability (UVB) | Dose-dependent increase | Dose-dependent increase | Less effective than D and J | Similar to UVA, this compound and J show superior protection against UVB-induced cell death.[1] |
| Cytotoxicity (LDH Release - UVA) | Significant reduction | Marked reduction | Less effective | This compound is most effective at reducing UVA-induced cytotoxicity.[1] |
| Cytotoxicity (LDH Release - UVB) | Significant reduction | Marked reduction | Less effective | Both this compound and J effectively mitigate UVB-induced cell membrane damage.[1] |
| Intracellular ROS (UVA) | Significant suppression | Significant suppression | Not significant | This compound and J are potent antioxidants against UVA-induced oxidative stress.[1] |
| Intracellular ROS (UVB) | Significant suppression | Significant suppression | Not significant | Both this compound and J effectively quench UVB-induced ROS.[1] |
| Anti-apoptotic Effect (UVA/UVB) | Significant | Significant | Less effective | This compound and J protect keratinocytes from UV-induced programmed cell death.[1][2] |
| Collagenase Inhibition | Data not available | Data not available | Data not available | - |
| Elastase Inhibition | Data not available | Data not available | Data not available | - |
Signaling Pathways in Photoprotection
UV radiation triggers a cascade of signaling events in skin cells, prominently involving the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5][6] These pathways, when activated by UV-induced oxidative stress, can lead to inflammation, collagen degradation, and apoptosis, contributing to photoaging. While direct comparative data on the effects of this compound, J, and O on the MAPK and NF-κB pathways in the context of photoprotection is limited, other lignans from Schisandra chinensis, such as Gomisin N, have been shown to inhibit NF-κB activation. Gomisin J has also been reported to inhibit NF-κB in other contexts. This suggests that the photoprotective effects of this compound and J may, in part, be mediated through the modulation of these critical inflammatory pathways.
Further research has also shed light on the anti-melanogenic properties of these compounds, with this compound, in particular, downregulating the phosphorylation of protein kinase A (PKA) and cAMP response element-binding protein (CREB), which are upstream regulators of melanin synthesis.[1][3][4]
References
- 1. Antioxidant properties, anti- SARS-CoV-2 study, collagenase and elastase inhibition effects, anti-human lung cancer potential of some phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin J Inhibits Oleic Acid-Induced Hepatic Lipogenesis by Activation of the AMPK-Dependent Pathway and Inhibition of the Hepatokine Fetuin-A in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-collagenase, anti-elastase and anti-oxidant activities of extracts from 21 plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctadiene lignans, gomisins J and N inhibit the Wnt/β-catenin signaling pathway in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cardioprotective Effects of Gomisin D In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardioprotective effects of Gomisin D, a lignan isolated from Schisandra chinensis, with established alternative therapies, captopril and carvedilol. The information is based on available experimental data from preclinical animal models of cardiac injury.
Executive Summary
This compound has demonstrated significant cardioprotective effects in a mouse model of isoproterenol-induced myocardial injury.[1] Its mechanism of action appears to be multifactorial, primarily involving the inhibition of oxidative stress, reduction of calcium overload, and improvement of mitochondrial energy metabolism.[1] While direct comparative studies are lacking, this guide juxtaposes the known effects of this compound with those of the widely used cardioprotective agents, captopril and carvedilol, to provide a framework for its potential therapeutic positioning.
Comparative Performance Data
The following tables summarize the effects of this compound, captopril, and carvedilol on key biomarkers of cardiac injury in animal models.
Note: Quantitative data for this compound from the primary study by Chen et al. (2024) were not available in the public domain at the time of this guide's compilation. The effects are therefore described qualitatively based on the study's abstract.
Table 1: Effects on Serum Biomarkers of Cardiac Injury
| Biomarker | This compound (Isoproterenol-induced injury, mice) | Captopril (Ischemia-reperfusion, rats) | Carvedilol (Ischemia-reperfusion, rabbits) |
| CK-MB | Decreased[1] | Decreased | Decreased |
| cTn-T/cTn-I | Decreased (cTn-T)[1] | Decreased (cTn-I) | Decreased (Infarct Size)[2] |
| BNP | Decreased[1] | Not Reported | Not Reported |
| ANP | Decreased[1] | Not Reported | Not Reported |
Table 2: Histopathological and Mechanistic Comparisons
| Parameter | This compound (Isoproterenol-induced injury, mice) | Captopril (Various models) | Carvedilol (Various models) |
| Myocardial Hypertrophy | Inhibited[1] | Attenuates | Prevents |
| Oxidative Stress | Reversed intracellular ROS accumulation[1] | Reduces | Potent antioxidant[3] |
| Calcium Overload | Reversed intracellular Ca2+ accumulation[1] | Modulates intracellular calcium | Prevents mitochondrial Ca2+ overload[4] |
| Mitochondrial Function | Improved mitochondrial energy metabolism (TCA cycle)[1] | Protects mitochondrial function | Protects against mitochondrial dysfunction[4] |
| Inflammation | Not explicitly reported | Reduces inflammation | Anti-inflammatory effects |
Experimental Protocols
Isoproterenol-Induced Myocardial Injury in Mice
This model is a well-established method for inducing acute myocardial injury and studying cardioprotective agents.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Myocardial Injury Induction: Isoproterenol (a synthetic catecholamine) is dissolved in sterile saline and administered via subcutaneous injection. A common dosage regimen is 85 mg/kg body weight, administered once daily for two consecutive days.
-
Treatment Groups:
-
Control Group: Receives vehicle (e.g., saline) injections.
-
Isoproterenol (ISO) Group: Receives isoproterenol injections to induce myocardial injury.
-
This compound Treatment Group: Receives this compound (e.g., via oral gavage) for a specified period before and/or after isoproterenol administration.
-
-
Sample Collection: 24 hours after the final isoproterenol injection, animals are euthanized. Blood samples are collected for serum biomarker analysis, and heart tissues are harvested for histopathological examination and biochemical assays.
-
Biomarker Analysis: Serum levels of cardiac troponin T (cTn-T), creatine kinase-MB (CK-MB), brain natriuretic peptide (BNP), and atrial natriuretic peptide (ANP) are quantified using commercially available ELISA kits.
-
Histopathology: Heart tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess myocardial necrosis, inflammatory cell infiltration, and overall tissue morphology. Masson's trichrome staining can be used to evaluate myocardial fibrosis.
Signaling Pathways and Mechanisms of Action
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow for validating the cardioprotective effects of this compound in vivo.
Putative Signaling Pathway of this compound in Cardioprotection
The cardioprotective effects of this compound are attributed to its ability to mitigate oxidative stress, reduce calcium overload, and enhance mitochondrial function.[1] While the precise signaling cascades are still under investigation, a putative pathway can be proposed based on these known downstream effects.
Caption: Putative signaling pathways involved in the cardioprotective effects of this compound.
Conclusion
This compound demonstrates promising cardioprotective properties in a preclinical model of myocardial injury, primarily through the attenuation of oxidative stress, reduction of calcium overload, and enhancement of mitochondrial metabolism. While it shows potential as a therapeutic agent, further in vivo studies are warranted to elucidate its precise molecular mechanisms and to directly compare its efficacy against standard-of-care cardioprotective drugs like captopril and carvedilol. Such studies will be crucial in determining the clinical translatability of these initial findings.
References
- 1. Effect and mechanism of this compound on the isoproterenol induced myocardial injury in H9C2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carvedilol prevents doxorubicin-induced free radical release and apoptosis in cardiomyocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol: just another Beta-blocker or a powerful cardioprotector? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvedilol protects against doxorubicin-induced mitochondrial cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC-MS Methods for the Quantification of Gomisin D
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Gomisin D, a lignan found in Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. This guide provides a detailed comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This objective comparison, supported by experimental data, will aid in selecting the appropriate methodology based on specific research needs.
Methodology Comparison
The choice between HPLC and UPLC-MS for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC-DAD offers a robust and widely accessible method, UPLC-MS/MS provides superior sensitivity and specificity, making it ideal for complex biological matrices and trace-level analysis.
Quantitative Data Summary
The following tables summarize the key performance parameters for a representative HPLC-DAD method and a validated UPLC-MS/MS method for the quantification of lignans, including this compound.
Table 1: Chromatographic and Detection Parameters
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Column | C18 Column | BEH C18 Column |
| Mobile Phase | Gradient of methanol and water | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | Not specified | Not specified |
| Detection | Diode Array Detector (DAD) | Tandem Mass Spectrometry (MS/MS) |
| Monitored Transition | N/A | m/z 531.2 → 383.1 |
Table 2: Method Validation Parameters
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | 0.993 |
| Limit of Detection (LOD) | 0.04 - 0.43 µg/mL | 0.3 ng/mL[1] |
| Limit of Quantification (LOQ) | Not specified | 1 ng/mL[1] |
| Precision (%RSD) | < 1.15% | 1.9% - 12.9%[1] |
| Accuracy (% Recovery) | Not specified | Not specified |
| Extraction Recovery | Not specified | 79.2% - 86.3%[1] |
Experimental Protocols
Below are the detailed methodologies for the HPLC-DAD and UPLC-MS/MS quantification of lignans.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the simultaneous determination of several lignans from Schisandra chinensis.
-
Instrumentation : High-Performance Liquid Chromatography system equipped with a Diode Array Detector.
-
Column : A suitable C18 analytical column.
-
Mobile Phase : A gradient elution using methanol and water.
-
Detection : DAD detector set to monitor the UV absorbance of the lignans.
-
Sample Preparation : A diol-based matrix solid-phase dispersion (MSPD) method can be used for the simultaneous extraction of lignans from plant material.[2]
-
Quantification : External standard calibration curves are constructed by plotting peak area against the concentration of the standards.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and specific method is ideal for quantifying this compound in complex biological matrices like rat plasma.[1]
-
Instrumentation : UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column : Acquity UPLC BEH C18 column.[1]
-
Mobile Phase : A gradient of acetonitrile and water containing 0.1% formic acid.[1]
-
Flow Rate and Injection Volume : Specific parameters to be optimized for the system.
-
Ionization Mode : Positive electrospray ionization (ESI+).[1]
-
MS/MS Detection : Multiple Reaction Monitoring (MRM) mode is used to monitor the specific transition for this compound (m/z 531.2 → 383.1) and an internal standard.[1]
-
Sample Preparation : Protein precipitation with acetonitrile is a common method for plasma samples.[1]
-
Quantification : An internal standard calibration method is typically used to ensure high accuracy and precision.
Workflow for Method Cross-Validation
Cross-validation is a critical process to ensure that a new analytical method (e.g., UPLC-MS) provides equivalent or superior results to an established method (e.g., HPLC). The following diagram illustrates a typical workflow for cross-validation.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC-DAD and UPLC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study. HPLC-DAD is a reliable and cost-effective method suitable for the analysis of less complex samples where high sensitivity is not the primary concern. In contrast, UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and the analysis of complex matrices. A thorough cross-validation is essential when transitioning between these methods to ensure data consistency and reliability.
References
- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Gomisin D's Effect on UDP-Glucuronosyltransferase: A Comparative Guide
This guide provides an objective comparison of the in vitro effects of Gomisin D on UDP-glucuronosyltransferase (UGT) enzymes against other known modulators. The information presented is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of xenobiotics and potential drug-herb interactions. UGTs are a critical family of phase II drug-metabolizing enzymes that conjugate a wide variety of compounds, facilitating their excretion.[1] Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and toxicity of co-administered drugs.[2][3]
Comparative Analysis of UGT Inhibition
This compound, a lignan found in Schisandra chinensis, has been evaluated for its inhibitory effects on UGT enzymes.[4][5] The following table summarizes the quantitative data on this compound's inhibitory activity and compares it with other compounds from S. chinensis and the well-characterized flavonoid, Quercetin.
| Compound | UGT Isoform | Inhibition Type | Ki (μM) | IC50 (μM) | Source |
| This compound | UGT1A3 | Non-competitive | 16.9 | - | [4] |
| Gomisin J | UGT1A9 | Competitive | 0.7 | - | [4] |
| Schisandrin A | UGT1A1 | - | - | Strong Inhibition | [4][5] |
| UGT1A3 | - | - | Strong Inhibition** | [4][5] | |
| Quercetin | UGT1A1 | Non-competitive | 2.18 | 7.47 | [6] |
| UGT1A3 | Competitive | 1.60 | 10.58 | [6] | |
| UGT1A6 | Non-competitive | 28.87 | 7.07 | [6] | |
| UGT1A9 | Competitive | 0.51 | 2.81 | [6] | |
| Quercetin-3-O-β-D-glucoside (Q3GA) | UGT1A1 | - | - | 45.21 | [6] |
| UGT1A3 | - | - | 106.5 | [6] | |
| UGT1A6 | - | - | 51.37 | [6] |
At 100 μM, residual activity was 7.9% of control.[4][5] **At 100 μM, residual activity was 0% of control.[4][5] ***A major metabolite of Quercetin, showing significantly weaker inhibition.[6]
Signaling Pathway and Inhibition Mechanism
The UGT-mediated glucuronidation process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, making it more water-soluble for excretion. Inhibitors like this compound can interfere with this process, potentially leading to elevated plasma levels of drugs that are substrates for the affected UGT isoform.
Caption: UGT-mediated glucuronidation and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the inhibitory potential of compounds on UGT enzymes.
UGT Inhibition Assay Using Human Liver Microsomes (HLM)
This protocol is a standard method for screening potential inhibitors against a mixture of UGT enzymes present in their native membrane environment.
a. Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UGT isoform-specific probe substrate (e.g., Chenodeoxycholic acid for UGT1A3)[7][8]
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA)[9]
-
Buffer: Tris-HCl or phosphate buffer (pH ~7.4)[9]
-
Magnesium Chloride (MgCl₂)[10]
-
Acetonitrile or methanol (for reaction termination)
-
Known positive control inhibitor (e.g., hecogenin for UGT1A4)[9]
b. Procedure:
-
Pre-incubation: A mixture containing HLMs, buffer, MgCl₂, and alamethicin is prepared. The test compound at various concentrations is added to this mixture. This solution is pre-incubated to allow the inhibitor to interact with the enzymes.
-
Initiation: The reaction is started by adding the specific probe substrate and the cofactor UDPGA.[10]
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30-120 minutes).[10]
-
Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile or methanol, which precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the glucuronidated product.[7]
-
Data Analysis: The rate of product formation in the presence of the test compound is compared to the vehicle control. IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are then calculated from the dose-response curve. Further kinetic studies (e.g., Dixon and Lineweaver-Burk plots) are performed to determine the type of inhibition and the inhibition constant (Ki).[4]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vitro UGT inhibition assay.
Caption: A generalized workflow for in vitro UGT inhibition screening.
Conclusion
The in vitro data demonstrate that this compound is a non-competitive inhibitor of UGT1A3.[4] Its inhibitory potential is notable, though less potent than some other natural compounds like Quercetin or its fellow S. chinensis constituent, Gomisin J, which strongly inhibits UGT1A9.[4][6] The provided experimental protocols offer a standardized framework for researchers to conduct similar validation studies. Understanding the inhibitory profiles of natural compounds like this compound on UGT enzymes is crucial for predicting potential herb-drug interactions and ensuring the safety and efficacy of therapeutic agents metabolized through glucuronidation.
References
- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug interaction with UDP-Glucuronosyltransferase (UGT) enzymes is a predictor of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Commonly Used Herbal Extracts on UDP-Glucuronosyltransferase 1A4, 1A6, and 1A9 Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com.cn [promega.com.cn]
- 11. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Diabetic Potential of Schisandra Lignans
An Objective Comparison of Schisandrin A, Schisandrin B, and Gomisin Lignans for Researchers and Drug Development Professionals
The global prevalence of diabetes mellitus necessitates the exploration of novel therapeutic agents. Lignans from Schisandra chinensis have emerged as promising candidates due to their diverse pharmacological activities. This guide provides a comparative analysis of the anti-diabetic potential of prominent Schisandra lignans—Schisandrin A, Schisandrin B, and Gomisins—supported by experimental data to aid researchers and professionals in drug development.
Comparative Efficacy of Schisandra Lignans
The anti-diabetic effects of Schisandra lignans are primarily attributed to their ability to enhance insulin sensitivity, stimulate glucose uptake, and modulate key signaling pathways involved in glucose homeostasis. While direct comparative studies under identical experimental conditions are limited, the available data from various in vitro and in vivo models provide valuable insights into their relative potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the anti-diabetic effects of selected Schisandra lignans. It is crucial to consider the different experimental models and conditions when comparing these results.
Table 1: In Vitro Effects of Schisandra Lignans on Glucose Uptake
| Lignan | Cell Line | Concentration | % Increase in Glucose Uptake | Reference |
| Schisandrin A | HepG2 | Concentration not specified | Significantly improved basal glucose uptake | [1] |
| Schisandrin B (Gomisin N) | HepG2 | Concentration not specified | Stronger effect than rosiglitazone | [1] |
| Gomisin A | IR-HepG2 | Concentration not specified | Significantly increased glucose consumption | [2] |
| Gomisin J | HepG2 | Concentration not specified | Significantly improved basal glucose uptake | [1] |
| Schisandrin C | HepG2 | Concentration not specified | Significantly improved basal glucose uptake | [1] |
Table 2: In Vivo Effects of Schisandra Lignans on Diabetic Models
| Lignan | Animal Model | Dosage | Key Outcomes | Reference |
| Schisandrin A | STZ-induced diabetic rats | Dosage not specified | Improved insulin sensitivity, reduced blood glucose | [3] |
| Schisandrin B | T2DM mice | Dosage not specified | Significantly improved fasting blood glucose and glucose tolerance | [4][5] |
| Gomisin N | HFD-induced obese mice | Dosage not specified | Decreased fasting blood glucose and insulin levels, improved glucose tolerance | [6] |
Key Signaling Pathways in Anti-Diabetic Action
The anti-diabetic effects of Schisandra lignans are mediated through the modulation of critical signaling pathways that regulate glucose metabolism. The two primary pathways identified are the PI3K/Akt and the AMPK signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial downstream signaling cascade of the insulin receptor. Its activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells. Schisandrin A has been shown to activate this pathway, contributing to its anti-diabetic effects.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin A ameliorates the diabetes-associated memory impairment by alleviating inflammation and ferroptosis: Schisandrin A ameliorates diabetes-associated memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin B, a potential GLP-1R agonist, exerts anti-diabetic effects by stimulating insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidiabetic effect of gomisin N via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gomisin D: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential information and procedural guidance for the proper disposal of Gomisin D, a lignan compound isolated from Fructus Schisandra.[1][2]
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is crucial to minimize environmental impact.[3] Adherence to these guidelines will support a safe and compliant laboratory environment.
Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound does not meet the criteria for hazard classification.[3] Consequently, it does not have associated GHS hazard pictograms or statements.[3] The NFPA 704 ratings for health, flammability, and instability are all rated 0.[3] Despite its non-hazardous classification, it is designated as a water hazard class 1, indicating it is slightly hazardous for water.[3] Therefore, it is imperative to prevent it from entering sewers, surface water, or ground water.[3]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Many physical properties have not been fully determined.[3]
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₁₀ | [2] |
| Molecular Weight | 530.564 g/mol | [2] |
| Melting Point | 194°C | [2] |
| Flash Point | 229.3 ± 25.0 °C | [2] |
| Boiling Point | 698.5 ± 55.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] | |
| Water Solubility | Not determined | [3] |
Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is designed to align with standard laboratory safety practices and environmental stewardship.
Experimental Protocol: this compound Disposal
-
Initial Assessment:
-
Consult the Safety Data Sheet (SDS) for this compound to confirm the absence of specific handling hazards.[3]
-
Wear standard personal protective equipment (PPE), including safety glasses and gloves, as a general laboratory precaution.
-
-
Waste Collection:
-
Solid Waste: Collect waste this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, wipes) in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Solutions: Collect solutions of this compound in a labeled, sealed container for non-hazardous chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent (e.g., ethanol or acetone) three times. Collect the rinsate as chemical waste. The cleaned container can then be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
-
Waste Segregation and Labeling:
-
Label the waste container clearly as "Waste this compound" and indicate its composition (e.g., "this compound in ethanol").
-
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
While the SDS suggests that very small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.[3] Professional disposal ensures compliance and environmental protection.
-
Operational Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Gomisin D
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Gomisin D in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
This compound is a lignan compound isolated from Fructus Schisandra. While the Safety Data Sheet (SDS) from some suppliers indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle all chemicals with a high degree of caution, especially bioactive small molecules with potential pharmacological effects.[1]
Hazard Identification and Precautionary Measures
While one available Safety Data Sheet for this compound does not list specific hazards, it is best practice to treat it as potentially harmful if ingested, inhaled, or in contact with skin.[1] A related compound, (-)-gomisin M1, is classified as harmful if swallowed and very toxic to aquatic life.[2] Therefore, a conservative approach to handling is recommended.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C28H34O10 | [3] |
| Molecular Weight | 530.56 g/mol | [3] |
| Melting Point | 194°C | |
| Boiling Point | 698.5 ± 55.0 °C at 760 mmHg | |
| Flash Point | 229.3 ± 25.0 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | [4] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory and experimental conditions should always be performed to determine the appropriate level of PPE.[5] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves are the preferred choice for incidental contact.[5][6] | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[5] For tasks with a splash hazard, chemical splash goggles should be worn.[5][7] | To protect eyes from dust particles or splashes of solutions containing this compound. |
| Body Protection | A standard laboratory coat should be worn.[7][8] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood.[1][9] If weighing or handling fine powders outside of a containment system, a respirator may be necessary. | To prevent inhalation of airborne particles. |
Operational and Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
Experimental Protocols: Stock Solution Preparation
-
Objective : To prepare a stock solution of this compound for experimental use.
-
Materials :
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
-
-
Procedure :
-
Ensure all work is conducted in a chemical fume hood.
-
Wear appropriate PPE as outlined in the table above.
-
Tare the analytical balance with a weigh boat.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended. For long-term storage, -20°C for up to one month or -80°C for up to six months is suggested for stock solutions.[10]
-
Spill and Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Seek medical attention. |
| Inhalation | Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention. |
| Minor Spill | For a small spill of solid material, carefully sweep or scoop up the material and place it in a sealed container for disposal.[1] For a small liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance. |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect unused this compound powder and any grossly contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste : Collect solutions containing this compound in a designated, labeled waste container. Do not pour solutions down the drain.[1]
-
Disposal Method : While one SDS suggests that smaller quantities can be disposed of with household waste, it is best practice to dispose of all chemical waste through your institution's hazardous waste management program.[1] This is particularly important given the aquatic toxicity of a related compound.[2] Follow all local, state, and federal regulations for chemical waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (-)-gomisin M1|MSDS [dcchemicals.com]
- 3. This compound | C28H34O10 | CID 5317799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 60546-10-3 [chemicalbook.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.wvu.edu [ehs.wvu.edu]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
